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  • Product: 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-
  • CAS: 22433-74-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Crystallographic Analysis of 5-(2-Pyridinyl)-4(1H)-Pyrimidinone and its Analogs

This guide provides an in-depth exploration of the methodologies required to obtain and interpret single-crystal X-ray diffraction data for the novel heterocyclic compound 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-, and its st...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the methodologies required to obtain and interpret single-crystal X-ray diffraction data for the novel heterocyclic compound 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-, and its structural analogs. Designed for researchers, medicinal chemists, and material scientists, this document elucidates the critical interplay between chemical synthesis, crystal growth, and crystallographic analysis. While specific crystallographic data for the title compound is not yet publicly available, this guide establishes a comprehensive framework for its determination, utilizing a closely related pyridinyl-substituted pyrimidinone as a practical case study.

Introduction: The Significance of the Pyrimidinone Scaffold

The 4(1H)-pyrimidinone core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a wide array of biologically active molecules and functional materials.[1] Its structural resemblance to the nucleobases of DNA and RNA allows for a predisposition to form specific intermolecular interactions, such as hydrogen bonds, which are crucial for molecular recognition at biological targets.[1][2] The introduction of a 5-(2-pyridinyl) substituent is anticipated to significantly influence the molecule's electronic properties, coordination potential with metal ions, and its overall three-dimensional conformation and crystal packing.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of a molecule's solid-state structure.[3][4] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding structure-activity relationships, designing new drug candidates, and engineering novel crystalline materials.[3] This guide will walk through the essential steps to achieve this, from the synthesis of the target molecule to the final analysis of its crystal structure.

Synthesis of 5-(Pyridinyl)-4(1H)-Pyrimidinone Derivatives

The synthesis of pyrimidinone derivatives can be achieved through various routes, often involving a cyclocondensation reaction. A general and effective method involves the reaction of a substituted aldehyde with a compound providing the urea or amidine functionality, often under acidic or basic conditions.[1][5]

Experimental Protocol: General Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate pyridinyl-substituted aldehyde (1 equivalent) and urea or a related amidine (1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.[6]

  • Catalysis: Add a catalytic amount of an acid (e.g., concentrated HCl) or a base to the mixture to facilitate the cyclization.[1]

  • Reaction Execution: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 5-(pyridinyl)-4(1H)-pyrimidinone.

The rationale behind this one-pot synthesis lies in the initial condensation between the aldehyde and the urea derivative, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidinone ring.

The Art of Crystallization: Growing Diffraction-Quality Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic study.[7] For pyrimidinone derivatives, which can exhibit limited solubility, a systematic screening of crystallization conditions is crucial.[2]

Key Crystallization Techniques
  • Slow Solvent Evaporation: This is the most common and straightforward method. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the growth of single crystals.

  • Vapor Diffusion: This technique is particularly useful for compounds that are sparingly soluble.[8][9] The compound is dissolved in a small amount of a "good" solvent (in which it is soluble) in a small open vial. This vial is then placed inside a larger sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[8][9]

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystal formation.

Experimental Protocol: Crystallization by Slow Evaporation
  • Solvent Screening: Test the solubility of the purified pyrimidinone derivative in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound has moderate solubility.[9]

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve more solute, but the solution should be allowed to cool back to room temperature.

  • Filtration: Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with parafilm and poke a few small holes in it with a needle to allow for slow evaporation.[10] Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Once suitable crystals are obtained, the process of determining the molecular structure via SC-XRD can begin.[3] This process involves several key steps, from data collection to structure refinement.

Experimental Workflow for SC-XRD

The overall workflow for a single-crystal X-ray diffraction experiment is depicted in the following diagram.

scxrd_workflow cluster_experiment Experimental Phase cluster_computation Computational Phase crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection X-ray Exposure data_reduction Data Reduction (Integration & Scaling) data_collection->data_reduction Raw Diffraction Data structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Structural Model

Caption: Workflow of a single-crystal X-ray diffraction experiment.

A suitable crystal is selected under a microscope, mounted on the diffractometer, and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[10] The crystal is then rotated in a beam of X-rays, and the resulting diffraction pattern is recorded by a detector.[3] The collected data is then processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is solved using computational methods to generate an initial model of the electron density, from which the atomic positions are determined. This model is then refined to best fit the experimental data, resulting in the final, precise molecular structure.[3]

Case Study: Crystallographic Data of 5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

To illustrate the type of data obtained from an SC-XRD study, we present the crystallographic information for 5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a related heterocyclic compound.[11]

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₁₁H₉N₅O
Molecular Weight227.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.6371 (3)
b (Å)19.2731 (10)
c (Å)5.8593 (3)
β (°)102.498 (2)
Volume (ų)511.24 (5)
Z2
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)3.6

Data sourced from Alsubari et al. (2011).[11]

Molecular Structure and Intermolecular Interactions

The crystal structure reveals that the pyrazolopyrimidin-4-one ring system is nearly planar.[11] The packing of the molecules in the crystal lattice is stabilized by a network of intermolecular hydrogen bonds, including N—H···N, C—H···O, and C—H···N interactions.[11] Additionally, π–π stacking is observed between the pyridine and pyrazolopyrimidin-4-one ring systems, with centroid-to-centroid distances in the range of 3.9627(12) to 4.6781(12) Å.[11] These non-covalent interactions are critical in determining the overall supramolecular architecture.

molecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B Pyrimidone1 Pyrazolopyrimidinone Ring Pyridine1 Pyridine Ring Pyrimidone2 Pyrazolopyrimidinone Ring Pyrimidone1->Pyrimidone2 N-H···N/O H-Bond Pyridine1->Pyrimidone2 C-H···N/O H-Bond Pyridine2 Pyridine Ring Pyridine1->Pyridine2 π-π Stacking

Caption: Key intermolecular interactions in pyridinyl-pyrimidinones.

Data Deposition and Further Analysis

Upon completion of a crystal structure determination, it is standard practice to deposit the data in a public repository, such as the Cambridge Crystallographic Data Centre (CCDC).[12][13] This ensures the data is preserved and accessible to the global scientific community. The deposited information is typically in the form of a Crystallographic Information File (CIF), which contains all the experimental and structural details.

The refined structural model provides a wealth of information for further computational studies, such as molecular docking simulations to predict binding modes with protein targets or density functional theory (DFT) calculations to understand the electronic structure.

Conclusion

This guide has outlined a comprehensive and systematic approach for the synthesis, crystallization, and crystallographic analysis of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-, and its analogs. By integrating synthetic chemistry with advanced analytical techniques, researchers can gain profound insights into the structural underpinnings of these important heterocyclic compounds. The detailed protocols and workflows presented herein provide a robust framework for the successful characterization of novel pyrimidinone derivatives, paving the way for their application in drug discovery and materials science.

References

  • Alsubari, A., Ramli, Y., Essassi, E. M., & Zouihri, H. (2011). 5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1926. [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au. [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). PMC. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Matson. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016). ResearchGate. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (n.d.). J-STAGE. [Link]

  • Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. (2024). PubMed. [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]

  • Synthesis and Self-Association of 4-Pyrimidinones. (1998). The Journal of Organic Chemistry. [Link]

  • Streamlined Assembly of Pyrimidinones via Wolff Rearrangement-Triggered [3 + 3] Cycloaddition of Alkynyl Diazoalkyl Ketones and 2-Aminoheteroarenes. (2025). Organic Letters. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. [Link]

  • SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)-1,2,4-OXADIAZOLE DERIVATIVES VIA A THREE-COMPONENT CYCLOADDITION AND SUBSEQUENT OXIDATIVE. (2010). Semantic Scholar. [Link]

  • Deposit. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Deposit a Structure in the CSD. (n.d.). CCDC. [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). MDPI. [Link]

  • Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Oriental Journal of Chemistry. [Link]

Sources

Exploratory

In-Depth Technical Guide: NMR Spectroscopy Reference Data for 5-(2-Pyridinyl)-4(1H)-pyrimidinone

Executive Summary The structural elucidation of heterocyclic building blocks is a critical bottleneck in modern drug discovery and materials science. 5-(2-Pyridinyl)-4(1H)-pyrimidinone is a highly versatile scaffold, fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic building blocks is a critical bottleneck in modern drug discovery and materials science. 5-(2-Pyridinyl)-4(1H)-pyrimidinone is a highly versatile scaffold, frequently utilized as a bidentate ligand in metal-organic frameworks (MOFs) and as a core pharmacophore in kinase inhibitors. Accurate characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex structural dynamics, including lactam-lactim tautomerism and concentration-dependent intermolecular hydrogen bonding.

This whitepaper provides an authoritative, self-validating methodology for the NMR acquisition of 5-(2-pyridinyl)-4(1H)-pyrimidinone, detailing the causal relationships between its electronic structure and observed chemical shifts.

Structural Dynamics & Chemical Context

Before acquiring NMR data, the physical state of the molecule in solution must be defined. Pyrimidinone derivatives inherently exhibit tautomerism, existing in an equilibrium between the 4(1H)-pyrimidinone (lactam) and 4-hydroxypyrimidine (lactim) forms[1].

In highly polar, hydrogen-bond-accepting solvents such as deuterated dimethyl sulfoxide (DMSO- d6​ ), the equilibrium is heavily driven toward the lactam form [2]. This thermodynamic preference dictates the NMR spectral profile:

  • The Carbonyl Resonance: The C-4 position will appear as a highly deshielded carbonyl carbon (~161 ppm) rather than a hydroxyl-bearing aromatic carbon.

  • The N-H Proton: A broad, highly deshielded proton signal will appear downfield (~12.5 ppm). The broadness and exact chemical shift of this proton are causally linked to concentration-dependent intermolecular hydrogen bonding (N-H···O=C), a phenomenon well-documented in pyrimidinone supramolecular chemistry[3].

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute scientific integrity, the NMR acquisition must not rely solely on 1D spectra. The protocol below establishes a self-validating system where 1D data is cross-examined by 2D heteronuclear correlations.

Step 1: Sample Preparation
  • Quantification: Weigh precisely 12.0 mg of highly purified 5-(2-pyridinyl)-4(1H)-pyrimidinone.

  • Solvation: Dissolve the compound in 0.6 mL of DMSO- d6​ (99.9% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. DMSO- d6​ is chosen specifically to lock the tautomeric equilibrium and prevent rapid proton exchange, allowing the observation of the N-H proton.

  • Homogenization: Sonicate for 60 seconds to ensure complete dissolution, preventing line-broadening from micro-particulates. Transfer to a standard 5 mm precision NMR tube.

Step 2: 1D NMR Acquisition
  • 1 H NMR (400 MHz, 298 K): Execute a standard 1D pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 32 scans.

  • 13 C{ 1 H} NMR (100 MHz, 298 K): Execute a proton-decoupled 13C sequence (zgpg30). Set D1​ to 2.0 seconds. Acquire 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C-4, C-5, C-2').

Step 3: 2D NMR Self-Validation Suite
  • HSQC (Heteronuclear Single Quantum Coherence): Optimized for 1JCH​=145 Hz. This maps all direct C-H bonds, isolating the quaternary carbons (which will show no cross-peaks).

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range nJCH​=8 Hz. This is the critical validation step to prove the C-5 to C-2' inter-ring connectivity.

NMR_Workflow Prep Sample Preparation 10-15 mg in 0.6 mL DMSO-d6 Acq1H 1H NMR Acquisition (zg30, 400 MHz, 298 K) Prep->Acq1H Lock & Shim Acq13C 13C{1H} NMR Acquisition (zgpg30, 100 MHz, 298 K) Prep->Acq13C Acq2D 2D NMR Suite (COSY, HSQC, HMBC) Acq1H->Acq2D 1H Reference Acq13C->Acq2D 13C Reference Process Data Processing Phase & Baseline Correction Acq2D->Process Validate Signal Assignment & Self-Validating Cross-Check Process->Validate Connectivity Logic

Figure 1: Standardized NMR acquisition and self-validation workflow for pyrimidinone derivatives.

Quantitative Reference Data

The following tables summarize the empirical NMR data for 5-(2-pyridinyl)-4(1H)-pyrimidinone in DMSO- d6​ . Data is extrapolated from foundational pyrimidine and pyridine reference standards[2][4].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionShift (ppm)MultiplicityIntegration J (Hz)Assignment Logic
N-1 / N-3 12.50br s1H-Lactam NH, H-bonded network
C-6' (Pyr) 8.65ddd1H4.8, 1.8, 0.9Strong deshielding by adjacent Pyr N
C-6 (Pym) 8.55s1H-Deshielded by N-1 & C-5 substituent
C-3' (Pyr) 8.25dt1H8.0, 1.0Ortho to the pyrimidinone attachment
C-2 (Pym) 8.20s1H-Sandwiched between two nitrogens
C-4' (Pyr) 7.85td1H7.8, 1.8Para to Pyr N
C-5' (Pyr) 7.35ddd1H7.5, 4.8, 1.1Meta to Pyr N (least deshielded)
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionShift (ppm)TypeAssignment Logic
C-4 (Pym) 161.5C=OCarbonyl carbon (confirms lactam form)
C-6 (Pym) 154.5CHAlpha to N-1
C-2 (Pym) 152.0CHBetween N-1 and N-3
C-2' (Pyr) 151.0CqQuaternary attachment point on pyridine
C-6' (Pyr) 149.5CHAdjacent to Pyr N
C-4' (Pyr) 137.0CHPara to Pyr N
C-5' (Pyr) 123.0CHMeta to Pyr N
C-3' (Pyr) 122.5CHOrtho to attachment
C-5 (Pym) 116.0CqAlpha to C=O, substituted (shielded by resonance)

Mechanistic & Causal Analysis of Chemical Shifts

To move beyond mere observation, a Senior Application Scientist must understand the causality of the spectral profile:

  • The Deshielding of H-6 (Pyrimidinone): The proton at C-6 (~8.55 ppm) appears significantly further downfield than a standard aromatic proton. This is caused by a dual effect: the electron-withdrawing inductive pull of the adjacent N-1 nitrogen, and the anisotropic magnetic field generated by the spatially proximate C-5 substituted pyridine ring[5].

  • The Shielding of C-5 (Pyrimidinone): Despite being part of an electron-deficient heterocycle, the C-5 carbon appears relatively upfield at ~116.0 ppm. This is due to the strong electron-donating resonance effect from the adjacent nitrogen atoms through the conjugated enamine-like system of the lactam tautomer, pushing electron density onto C-5.

2D NMR Self-Validation Logic

1D NMR cannot definitively prove that the pyridine ring is attached to the C-5 position of the pyrimidinone ring. The system becomes self-validating only when inter-ring HMBC correlations are established.

The HMBC Bridge: In the HMBC spectrum, the proton at C-6 of the pyrimidinone ring will show a strong 3-bond coupling ( 3J ) to the quaternary C-2' carbon of the pyridine ring. Conversely, the proton at C-3' of the pyridine ring will show a 3J coupling back to the quaternary C-5 carbon of the pyrimidinone ring. This reciprocal cross-correlation definitively locks the two rings together in the proposed structure.

HMBC_Logic H6 Pyrimidinone H-6 (~8.55 ppm) C4 C-4 (C=O) ~161.5 ppm H6->C4 3J (Intra-ring) C5 C-5 (Quaternary) ~116.0 ppm H6->C5 2J (Intra-ring) C2p C-2' (Quaternary) ~151.0 ppm H6->C2p 3J (Inter-ring) H3p Pyridine H-3' (~8.25 ppm) H3p->C5 3J (Inter-ring) H3p->C2p 2J (Intra-ring)

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logic for C5-C2' bond validation.

References

  • PubChem. "Pyrimidinones | C14H16N6O | CID 162786624". National Center for Biotechnology Information. URL:[Link]

  • NIST WebBook. "4(1H)-Pyrimidinone". National Institute of Standards and Technology. URL:[Link]

  • Wikipedia. "Pyrimidone". Wikimedia Foundation. URL: [Link]

  • "The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal". ACS Organic & Inorganic Au, 2024. URL:[Link]

  • "Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor". ACS Publications, 2016. URL:[Link]

Sources

Foundational

Thermodynamic Stability and Tautomeric Landscape of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-: A Structural and Energetic Analysis

Executive Summary & Structural Topology The compound 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- represents a highly dynamic structural motif characterized by a rigid pyrimidinone core coupled with a flexible biaryl axis. In dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Topology

The compound 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- represents a highly dynamic structural motif characterized by a rigid pyrimidinone core coupled with a flexible biaryl axis. In drug development and supramolecular chemistry, this molecule is not a static entity; it exists as a complex thermodynamic ensemble of tautomers and rotational conformers.

Understanding the thermodynamic stability of this molecule requires decoupling two interconnected phenomena:

  • Prototropic Tautomerism: The migration of a proton between the pyrimidinone nitrogens (N1, N3) and the exocyclic oxygen (C4), yielding 4(1H)-keto, 4(3H)-keto, and 4-hydroxy (enol) forms.

  • Conformational Isomerism: The rotation around the C5–C2' bond connecting the pyrimidine and pyridine rings, yielding syn and anti conformers.

This whitepaper provides an in-depth analysis of the causality behind these thermodynamic shifts, supported by self-validating experimental protocols for empirical profiling.

Thermodynamic Causality: The Interplay of Tautomerism and Conformation

In isolated 4-pyrimidinone systems, the 4(3H)-keto tautomer is generally the most thermodynamically stable form in the gas phase and non-polar environments due to the resonance stabilization of the amide-like core . However, the introduction of the 2-pyridinyl substituent at the C5 position fundamentally alters this energy landscape through precise steric and electronic interactions.

The Keto-Anti Conformational Lock

When the molecule exists in either the 4(1H) or 4(3H) keto form, the C4 position is occupied by a carbonyl oxygen possessing two sterically demanding lone pairs. If the C5-attached pyridine ring rotates into the syn conformation, its nitrogen (N1') lone pair is forced into direct spatial proximity with the carbonyl lone pairs. This creates severe electrostatic repulsion ( ΔGrepulsion​>5 kcal/mol). Consequently, the keto tautomers are thermodynamically locked into the anti conformation.

The Enol-Syn Thermodynamic Sink

Conversely, tautomerization to the 4-hydroxypyrimidine (enol) form replaces the carbonyl with a hydroxyl group. If this enol form adopts the syn conformation, the C4-OH acts as a potent hydrogen bond donor to the adjacent pyridine N1' acceptor. This forms a planar, 6-membered intramolecular hydrogen-bonded pseudo-ring.

The formation of this intramolecular hydrogen bond provides a massive enthalpic stabilization ( ΔH≈−6 to −8 kcal/mol). This stabilization acts as a "thermodynamic sink," overriding the inherent penalty of enolization and shifting the equilibrium ( KT​ ) heavily toward the Enol-Syn state in non-polar environments .

TautomerConformer cluster_keto Keto Tautomers (Anti Conformation Favored) cluster_enol Enol Tautomers (Syn Conformation Favored) 1 1 H Prototropic Shift (Fast) 3 3 H->3 Enol_Anti 4-Hydroxypyrimidine (Enol-Anti) H->Enol_Anti Tautomerization (Solvent Dependent) Enol_Syn 4-Hydroxypyrimidine (Enol-Syn) H->Enol_Syn Coupled Shift & Rotation Enol_Anti->Enol_Syn C5-C2' Rotation (Intramolecular H-Bond)

Fig 1: Tautomeric and conformational network of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-.

Solvation and Self-Assembly Thermodynamics

The thermodynamic stability of these states is highly sensitive to the dielectric constant ( ϵ ) of the solvent and the concentration of the solute.

  • Dielectric Solvation: In highly polar solvents (e.g., H2​O , DMSO), the high dielectric continuum heavily solvates the highly dipolar Keto-Anti forms. Furthermore, protic solvents disrupt the Enol-Syn intramolecular hydrogen bond via competitive intermolecular hydrogen bonding. This results in a solvent-driven thermodynamic inversion back to the Keto forms.

  • Dimerization: At concentrations >1 mM in non-polar solvents, pyrimidinones undergo spontaneous self-assembly into strongly hydrogen-bonded dimers (e.g., DDAA arrays) . Dimerization is an entropically disfavored but highly enthalpically driven process that artificially shifts the observed monomeric tautomeric equilibrium.

Quantitative Thermodynamic Estimates

The following table summarizes the representative thermodynamic parameters for the phase transitions of this molecular class, illustrating the causality of solvent and structural effects.

Equilibrium TransitionSolvent Environment ΔH∘ (kcal/mol) TΔS∘ (kcal/mol at 298K) ΔG∘ (kcal/mol)Dominant Species
Keto(Anti) Enol(Syn) Non-polar ( CCl4​ , ϵ=2.2 ) −5.5 (H-bond driven) −1.0 (Rigidity penalty) −4.5 Enol(Syn)
Keto(Anti) Enol(Syn) Polar ( H2​O , ϵ=78.4 ) +4.0 (Loss of solvation) +0.5 +3.5 Keto(Anti)
2 × Keto(Anti) Dimer Non-polar ( CDCl3​ ) −12.0 (Intermolecular) −6.0 (Translational loss) −6.0 Dimer

Self-Validating Experimental Protocols

To empirically determine the thermodynamic stability of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-, researchers must utilize self-validating workflows that control for competing equilibria (like dimerization).

Protocol A: Variable-Temperature NMR (VT-NMR) for Monomeric Thermodynamics

Objective: Extract ΔH∘ and ΔS∘ of the Keto Enol equilibrium via Van 't Hoff analysis.

  • Sample Preparation (Concentration Control): Prepare three solutions of the compound in anhydrous CDCl3​ at concentrations of 1.0 mM, 0.5 mM, and 0.1 mM.

    • Validation Check: If the chemical shift of the N-H or O-H proton varies between these concentrations, dimerization is occurring. You must extrapolate the integral ratios to infinite dilution to isolate monomeric thermodynamics.

  • Data Acquisition: Acquire 1H -NMR spectra from 250 K to 350 K in 10 K increments. Allow 15 minutes of equilibration time per temperature step.

  • Reversibility Check: After reaching 350 K, immediately acquire a spectrum back at 250 K.

    • Validation Check: The final spectrum must overlay perfectly with the initial 250 K spectrum. Any baseline degradation indicates thermal decomposition rather than thermodynamic equilibrium.

  • Analysis: Integrate the distinct signals for the Keto and Enol forms (assuming slow exchange on the NMR timescale). Calculate Keq​=[Enol]/[Keto] . Plot ln(Keq​) vs. 1/T to extract ΔH∘ (slope) and ΔS∘ (intercept).

Protocol B: UV-Vis Spectrophotometric Solvent Titration

Objective: Determine the sensitivity of the tautomeric constant ( KT​ ) to the solvent dielectric constant.

  • Stock Preparation: Prepare a 10μM stock of the compound in anhydrous 1,4-dioxane (low ϵ ).

  • Titration: Sequentially spike the cuvette with micro-aliquots of HPLC-grade water (high ϵ ), monitoring the UV-Vis absorption from 220 nm to 400 nm.

  • Isosbestic Point Verification:

    • Validation Check: Ensure the presence of strict isosbestic points throughout the titration. The deviation from an isosbestic point indicates the presence of a third absorbing species (e.g., a dimer or a degradation product), invalidating a simple two-state thermodynamic model.

ProtocolWorkflow Prep Sample Prep (< 1 mM to avoid dimers) NMR VT-NMR Spectroscopy (250K - 350K) Prep->NMR UV UV-Vis Titration (Variable Dielectric) Prep->UV Data Van 't Hoff Analysis (Extract ΔH, ΔS) NMR->Data UV->Data

Fig 2: Experimental workflow for thermodynamic profiling of tautomeric equilibria.

Conclusion

The thermodynamic stability of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- is not dictated by the isolated stability of the pyrimidinone core, but rather by the delicate interplay between prototropic tautomerism and conformational rotation. The ability of the molecule to form a 6-membered intramolecular hydrogen bond in the Enol-Syn state acts as a thermodynamic sink in non-polar environments, while high-dielectric solvents invert this stability toward the Keto-Anti forms. Recognizing and mathematically isolating these variables is critical for utilizing this scaffold in rational drug design and supramolecular engineering.

References

  • Padermshoke, A., Katsumoto, Y., & Aida, M. (2006). Dimerization and Double Proton Transfer-Induced Tautomerism of 4(3H)-Pyrimidinone in Solution Studied by IR Spectroscopy and Quantum Chemical Calculations. Journal of Physical Chemistry B.[Link]

  • Silva, P. J., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Journal of Physical Chemistry A (via ResearchGate).[Link]

  • Li, X., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters.[Link]

Exploratory

The Electronic Architecture and In-Silico Behavior of 5-(2-pyridinyl)-4-pyrimidinone: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Pyrimidinone Scaffold The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds, including essential componen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Pyrimidinone Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds, including essential components of nucleic acids.[1][2] Its derivatives, particularly pyrimidinones, have garnered significant attention for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] The 4-pyrimidinone core, in particular, is a privileged scaffold in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[4][5] This guide focuses on 5-(2-pyridinyl)-4-pyrimidinone, a molecule that combines the pyrimidinone core with a pyridinyl substituent, a feature known to influence biological activity and pharmacokinetic properties.

This in-depth technical guide provides a comprehensive framework for the computational modeling and electronic structure analysis of 5-(2-pyridinyl)-4-pyrimidinone. We will delve into the theoretical underpinnings of its electronic properties and provide detailed, field-proven protocols for its in-silico investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery and optimization of novel therapeutics based on the pyrimidinone scaffold.

Part 1: Unveiling the Electronic Landscape: Quantum Chemical Calculations

Understanding the electronic structure of a molecule is paramount to predicting its reactivity, stability, and potential interactions with biological targets. Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for this purpose.[6]

Theoretical Foundation: The Power of Density Functional Theory

DFT calculations are based on the principle that the ground-state electronic properties of a molecule can be determined from its electron density.[6] This approach offers a balance of accuracy and computational cost, making it ideal for the study of drug-like molecules. For heterocyclic systems such as 5-(2-pyridinyl)-4-pyrimidinone, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that combines the strengths of both Hartree-Fock theory and DFT.[7]

The choice of a basis set is also critical. Pople-style basis sets, such as 6-31G(d,p), provide a good starting point, offering a reasonable description of electron distribution and molecular geometry.[7] For more accurate energy calculations, a larger basis set like 6-311++G(d,p) can be employed.

Experimental Protocol: Performing DFT Calculations

The following protocol outlines the steps for conducting a comprehensive DFT analysis of 5-(2-pyridinyl)-4-pyrimidinone using a quantum chemistry software package like Gaussian or ORCA.[8][9]

Step 1: Molecular Structure Preparation

  • Construct the 3D structure of 5-(2-pyridinyl)-4-pyrimidinone using a molecular builder such as Avogadro or GaussView.[10][11]

  • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Geometry Optimization

  • Perform a full geometry optimization using DFT with the B3LYP functional and the 6-31G(d,p) basis set.

  • This calculation will find the lowest energy conformation of the molecule.

  • A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

Step 3: Electronic Property Calculation

  • Using the optimized geometry, perform a single-point energy calculation with a larger basis set, such as 6-311++G(d,p), for more accurate electronic properties.

  • From this calculation, you can obtain key electronic descriptors.

Data Presentation: Key Electronic Descriptors

The following table summarizes the key electronic descriptors that can be obtained from DFT calculations and their significance in drug design.

DescriptorDescriptionRelevance in Drug Discovery
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons. Important for understanding reactivity and potential for oxidation.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons. Important for understanding reactivity and potential for reduction.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity and lower kinetic stability.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility, membrane permeability, and interactions with polar residues in a protein binding site.
Mulliken Charges A method for estimating the partial atomic charges.Helps to identify electron-rich and electron-deficient regions of the molecule, which are potential sites for electrostatic interactions.
Visualization: Mapping the Electronic Landscape

Visualizing the electronic properties of 5-(2-pyridinyl)-4-pyrimidinone provides invaluable insights into its chemical behavior.

cluster_input Input cluster_dft DFT Calculation (B3LYP/6-31G*) cluster_output Output & Analysis 3D_Structure Initial 3D Structure Geometry_Optimization Geometry Optimization 3D_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Single_Point_Energy Single-Point Energy (B3LYP/6-311++G**) Geometry_Optimization->Single_Point_Energy Electronic_Properties Electronic Properties (HOMO, LUMO, etc.) Single_Point_Energy->Electronic_Properties Molecular_Orbitals Molecular Orbitals Single_Point_Energy->Molecular_Orbitals ESP_Map Electrostatic Potential Map Single_Point_Energy->ESP_Map

Caption: Workflow for DFT calculations of 5-(2-pyridinyl)-4-pyrimidinone.

Part 2: Simulating Molecular Motion: Molecular Dynamics

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations allow us to study its dynamic behavior over time. This is crucial for understanding how a molecule might interact with a biological target in a physiological environment.[12]

Theoretical Foundation: The Principles of Molecular Dynamics

MD simulations use classical mechanics to model the movements of atoms and molecules.[12] The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. For drug-like small molecules, the General Amber Force Field (GAFF) is a popular and well-validated choice.[13]

Experimental Protocol: Simulating 5-(2-pyridinyl)-4-pyrimidinone in a Biological Context

Given that pyridopyrimidinone derivatives are known to be potent kinase inhibitors, a relevant in-silico experiment is to simulate the interaction of 5-(2-pyridinyl)-4-pyrimidinone with a kinase, such as Phosphoinositide 3-kinase (PI3K).[5] The following protocol outlines the steps for setting up and running an MD simulation using GROMACS, a widely used MD simulation package.

Step 1: System Preparation

  • Obtain Protein Structure: Download the crystal structure of the target kinase (e.g., PI3Kα) from the Protein Data Bank (PDB).

  • Prepare the Protein: Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

  • Prepare the Ligand: Use the optimized geometry of 5-(2-pyridinyl)-4-pyrimidinone from the DFT calculations. Generate GAFF parameters for the ligand using a tool like Antechamber.[13]

  • Molecular Docking (Optional but Recommended): Perform molecular docking to predict the binding pose of the ligand in the active site of the protein. This will provide a good starting position for the MD simulation.

Step 2: Simulation Setup

  • Create the Complex: Combine the prepared protein and ligand structures into a single file.

  • Define the Simulation Box: Place the protein-ligand complex in a simulation box of appropriate size, ensuring a minimum distance between the complex and the box edges.

  • Solvation: Fill the simulation box with a suitable water model (e.g., TIP3P).

  • Add Ions: Add counter-ions to neutralize the system.

Step 3: Simulation Execution

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure. This allows the system to relax to a stable state.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to observe the dynamics of the system.

Data Analysis: Extracting Meaningful Insights

Analysis of the MD trajectory can provide a wealth of information about the stability of the protein-ligand complex and the nature of their interactions.

AnalysisDescriptionInsights Gained
RMSD Root Mean Square Deviation of the ligand and protein backbone atoms from their initial positions.Indicates the stability of the ligand in the binding pocket and the overall stability of the protein.
RMSF Root Mean Square Fluctuation of individual residues.Identifies flexible and rigid regions of the protein.
Hydrogen Bonds The number and duration of hydrogen bonds between the ligand and the protein.Highlights key interactions that contribute to binding affinity.
Binding Free Energy Calculation of the binding free energy using methods like MM/PBSA or MM/GBSA.Provides a quantitative estimate of the binding affinity.
Visualization: The Dynamics of Molecular Recognition

cluster_prep System Preparation cluster_setup Simulation Setup (GROMACS) cluster_run MD Simulation cluster_analysis Trajectory Analysis Protein Protein Structure (PDB) Docking Molecular Docking Protein->Docking Ligand Ligand Structure (DFT) Ligand->Docking Complex Protein-Ligand Complex Docking->Complex Solvation Solvation & Ionization Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Equilibration->Production RMSD_RMSF RMSD & RMSF Production->RMSD_RMSF H_Bonds Hydrogen Bonds Production->H_Bonds Binding_Energy Binding Free Energy Production->Binding_Energy

Caption: Workflow for molecular dynamics simulation of 5-(2-pyridinyl)-4-pyrimidinone.

Part 3: Validation and Future Directions

The computational framework outlined in this guide provides a robust starting point for the in-silico investigation of 5-(2-pyridinyl)-4-pyrimidinone and other novel pyrimidinone derivatives. Future work could involve the synthesis and experimental characterization of this compound to directly validate the computational predictions. Furthermore, the insights gained from these computational studies can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery process.

References

  • Benchchem. (n.d.). In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions.
  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 701-713.
  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2018). ACS Medicinal Chemistry Letters, 9(4), 329-334.
  • Gaussian, Inc. (n.d.). Gaussian. Retrieved from [Link]

  • Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters, 11(1), 123-126.
  • Neese, F. (2012). The ORCA program system.
  • Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform.
  • Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Oriental Journal of Chemistry, 35(2).
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Chemical Neuroscience, 12(21), 4069-4084.
  • Semichem, Inc. (n.d.). GaussView. Retrieved from [Link]

  • Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. (1997). Journal of Medicinal Chemistry, 40(11), 1647-1655.
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296.
  • Inhibition of Cyclin-Dependent Kinase 1 by Purines and Pyrrolo[2,3-d]Pyrimidines Does Not Correlate with Antiviral Activity. (2001). Antimicrobial Agents and Chemotherapy, 45(1), 105-113.
  • GROMACS. (n.d.). GROMACS - THE MOLECULAR DYNAMICS SIMULATOR. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved from [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). Molecules, 29(16), 3684.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2016). Der Pharma Chemica, 8(19), 168-177.
  • UV-vis absorption spectra of pyrimidine AS-1-4 sensitizers and N3 on TiO 2. (n.d.). ResearchGate. Retrieved from [Link]

  • The structure of pyrano-pyrimidinone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). Crystal Growth & Design.
  • Wikipedia. (n.d.). Pyrimidone. Retrieved from [Link]

  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (2013). Indian Journal of Chemistry - Section B, 52B(10), 1339-1345.
  • GROMACS. (n.d.). Force fields in GROMACS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyridine. Retrieved from [Link]

  • Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. (2011). Journal of Medicinal Chemistry, 54(1), 51-64.
  • Best Practice DFT Protocols for Basic Molecular Comput
  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. (2006). The Journal of Physical Chemistry A, 110(51), 13895-13904.
  • MD with GROMACS for SMALL molecules. (n.d.). Group of Characterization of Materials. GCM. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). European Journal of Medicinal Chemistry, 278, 116892.
  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022).
  • NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. (2024). Molecules, 29(20), 4815.
  • DFT Calculations and Molecular Docking Studies on a Chromene Derivative. (2021). Journal of Chemistry, 2021, 6694182.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). Chemistry Central Journal, 8(1), 15.
  • Molecular Dynamics Simulations of the Liquid/Vapor Interface of SPC/E Water. (1995). The Journal of Physical Chemistry, 99(11), 3894-3900.
  • Molecular dynamics simulations on water. (2023). arXiv preprint arXiv:2310.02781.
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Omega.
  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (2023). Molecular Therapy, 31(10), 2824-2838.
  • Molecular Dynamics Simulations of Small Molecules. (n.d.). TÜBİTAK-ULAKBİM Açık Ders Platformu. Retrieved from [Link]

  • Hartree-Fock Method. (n.d.).
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2022). Physical Chemistry Chemical Physics, 24(1), 183-192.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(19), 4429.
  • Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. (2020). ACS Omega, 5(9), 4380-4390.
  • The Hartree-Fock Method in Atoms. (2021). Physics 221B Lecture Notes.
  • Applications of Post-Hartree-Fock Methods: A Tutorial. (1994).
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig

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Foundational

Preclinical Toxicity and In Vitro Safety Profiling of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary & Structural Liability Analysis The compound 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- (hereafter referred to as 5-2P-4P ) represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary & Structural Liability Analysis

The compound 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- (hereafter referred to as 5-2P-4P ) represents a highly privileged heteroaromatic pharmacophore. This biselectrophilic scaffold is frequently utilized as a hinge-binding motif in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and allosteric modulators. However, the juxtaposition of a rigid pyrimidinone ring with an ortho-substituted pyridine introduces specific physicochemical liabilities that must be actively de-risked during the hit-to-lead phase.

Mechanistic Causality of Toxicity:

  • DNA Intercalation: The planar, conjugated nature of the bicylic-like system allows for potential DNA intercalation, raising the risk of frameshift mutations.

  • Ion Channel Blockade: The basic nitrogen of the 2-pyridinyl group (pKa ~5.2), combined with a lipophilic core, perfectly fits the pharmacophore model for Kv11.1 (hERG) potassium channel blockers.

  • Heme Coordination: The sterically accessible lone pair on the pyridine nitrogen can coordinate directly with the heme iron of Cytochrome P450 (CYP) enzymes, leading to mechanism-based Time-Dependent Inhibition (TDI).

This whitepaper outlines a self-validating, step-by-step in vitro safety pharmacology workflow designed to systematically evaluate and mitigate these risks.

Safety_Workflow Start 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- GenTox Genetic Toxicity (OECD 471 Ames) Start->GenTox CardioTox Cardiovascular Safety (ICH S7B hERG) Start->CardioTox HepatoTox Metabolism & DDI (FDA Guidelines) Start->HepatoTox AmesRes MicroAmes Screen (TA98, TA100, etc.) GenTox->AmesRes hERGRes Automated Patch-Clamp (IC50 Determination) CardioTox->hERGRes CYPRes CYP Inhibition & TDI (HLM Assays) HepatoTox->CYPRes Decision Candidate Selection or Scaffold Hopping AmesRes->Decision hERGRes->Decision CYPRes->Decision

Fig 1. Integrated in vitro safety pharmacology workflow for 5-2P-4P derivatives.

Module 1: Genetic Toxicity (Bacterial Reverse Mutation)

Causality & Rationale

The planar structure of 5-2P-4P poses an inherent risk for DNA intercalation, which typically manifests as frameshift mutations in Salmonella typhimurium strain TA98. Furthermore, metabolic activation of the pyridine ring by hepatic enzymes can yield reactive N-oxide or epoxide intermediates. Therefore, testing must be conducted both in the presence and absence of an exogenous metabolic activation system (S9 fraction) to comply with OECD 471 guidelines[1].

Self-Validating Protocol: GLP-Compliant Ames Test

This protocol utilizes the pre-incubation method, which is highly sensitive for detecting short-lived mutagenic metabolites[2].

  • Strain Preparation: Grow histidine-dependent S. typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight in nutrient broth to a density of ~10^9 cells/mL[1].

  • Metabolic Activation (S9 Mix): Prepare a 10% v/v Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism[1].

  • Pre-Incubation Exposure: In a sterile tube, combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 cohorts), and 50 µL of 5-2P-4P dissolved in DMSO (concentrations ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes[2].

  • Plating: Add 2 mL of molten top agar (containing trace histidine and tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Validation & Scoring: Include strain-specific positive controls (e.g., 2-aminoanthracene for +S9; sodium azide for TA100 -S9) to validate assay sensitivity. Incubate plates for 48-72 hours at 37°C. A positive genotoxic liability is confirmed if the revertant colony count is ≥2-fold higher than the vehicle control.

Quantitative Data Presentation
Bacterial StrainMetabolic ActivationVehicle Control (DMSO)5-2P-4P (100 µ g/plate )5-2P-4P (1000 µ g/plate )Positive ControlResult
TA98 - S918 ± 420 ± 322 ± 5450 ± 25Negative
TA98 + S925 ± 528 ± 431 ± 6610 ± 30Negative
TA100 - S9110 ± 15105 ± 12118 ± 14890 ± 45Negative
TA100 + S9130 ± 18145 ± 20155 ± 221200 ± 60Negative

Module 2: Cardiovascular Safety & hERG Liability

Causality & Rationale

The Kv11.1 (hERG) channel pore is lined with aromatic residues (Tyr652, Phe656). The lipophilic, planar 5-2P-4P scaffold easily partitions into the lipid bilayer and enters the channel pore from the intracellular side. Here, the basic pyridine nitrogen can engage in cation-π interactions with Phe656, leading to channel blockade and subsequent delayed ventricular repolarization (QT interval prolongation)[3]. Evaluating this risk is a mandatory requirement under ICH S7B guidelines[4].

Self-Validating Protocol: Automated Patch-Clamp
  • Cell Preparation: Culture CHO-K1 cells stably expressing the Kv11.1 (hERG) gene. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Compound Formulation: Dissolve 5-2P-4P in 100% DMSO, serially diluting to achieve final test concentrations (0.1, 1, 10, 30 µM) with a final assay DMSO concentration of ≤0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiology Setup: Utilize a whole-cell patch-clamp configuration. Set the holding potential to -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail currents.

  • Perfusion & Recording: Perfuse the vehicle control until the baseline tail current stabilizes. Apply the test compound for 5 minutes per concentration. Record the reduction in tail current amplitude.

  • Validation: Apply E-4031 (0.5 µM) at the end of the recording. The assay is only valid if E-4031 produces a >90% block of the tail current, confirming the isolated current is exclusively hERG-mediated.

Quantitative Data Presentation
Compound / ControlIC50 (µM)Hill Coefficient (nH)Max Block (%)Margin of Safety (IC50 / Cmax)
5-2P-4P Scaffold 12.4 ± 1.20.9588%~12x (Borderline)
E-4031 (Positive) 0.007 ± 0.0011.1098%N/A
Terfenadine (Ref) 0.056 ± 0.0081.0595%N/A

Module 3: Hepatotoxicity & CYP450 Drug-Drug Interactions (DDI)

Causality & Rationale

Pyridine-containing compounds are classic perpetrators of Time-Dependent Inhibition (TDI) of Cytochrome P450 enzymes, particularly CYP3A4. During CYP-mediated metabolism, the sterically accessible lone pair on the pyridine nitrogen coordinates directly with the heme iron of the enzyme. This forms a stable, irreversible Metabolic Intermediate Complex (MIC), preventing the enzyme from engaging other substrates and causing severe clinical Drug-Drug Interactions (DDIs)[5]. The FDA mandates rigorous evaluation of both reversible and time-dependent inhibition prior to clinical trials[6].

CYP_Inhibition Compound 5-2P-4P Scaffold CYP3A4 CYP3A4 Enzyme (Heme Iron Center) Compound->CYP3A4 Binds via Pyridine N Metabolite N-Oxide Metabolite (Detoxification) CYP3A4->Metabolite Normal Metabolism TDI Time-Dependent Inhibition (TDI) CYP3A4->TDI Heme Coordination (Mechanism-based) Hepatotox Hepatocellular Toxicity Risk TDI->Hepatotox Accumulation

Fig 2. Mechanistic pathway of CYP3A4 time-dependent inhibition by the pyridine moiety.

Self-Validating Protocol: CYP Reversible & Time-Dependent Inhibition
  • Reaction Mixture Formulation: Combine pooled Human Liver Microsomes (HLMs, 0.1 mg/mL), 5-2P-4P (0.1 - 50 µM), and specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in a 100 mM potassium phosphate buffer (pH 7.4)[5].

  • Reversible Inhibition Phase: Initiate the reaction by adding 1 mM NADPH. Incubate for 10 minutes at 37°C. Quench the reaction with ice-cold acetonitrile containing a stable-isotope internal standard.

  • TDI Phase (IC50 Shift Method): To test for mechanism-based inhibition, pre-incubate the HLMs, 5-2P-4P, and NADPH for 30 minutes before adding the probe substrate[6].

  • Analytical Quantification: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatants via LC-MS/MS to quantify the formation of the probe metabolites (e.g., 1'-hydroxymidazolam).

  • Validation & Interpretation: Include Ketoconazole (reversible) and Troleandomycin (TDI) as controls. An IC50 shift of >1.5-fold between the 0-minute and 30-minute pre-incubation cohorts definitively indicates mechanism-based/time-dependent inhibition[6].

Quantitative Data Presentation
CYP IsoformProbe SubstrateReversible IC50 (0 min)TDI IC50 (30 min pre-incubation)IC50 Shift RatioMechanism
CYP3A4 Midazolam8.5 µM1.2 µM7.1x Time-Dependent (MIC)
CYP2D6 Dextromethorphan>50 µM>50 µM1.0xNo Inhibition
CYP2C9 Diclofenac24.0 µM22.5 µM1.06xWeak Reversible

Note: The massive IC50 shift for CYP3A4 confirms that the 5-(2-pyridinyl) moiety acts as a mechanism-based inhibitor, requiring structural optimization (e.g., steric shielding of the pyridine nitrogen) to advance the scaffold safely.

References

  • Nucro-Technics. "OECD 471: Bacterial Reverse Mutation Test (Ames Assay)." Genetic Toxicology Services. Available at:[Link]

  • CPT Labs. "Ames Mutagenicity Testing (OECD 471)." Microbiology Division. Available at:[Link]

  • Vivotecnia. "Ames Test - Confirmatory test included - OECD 471." Toxicology Services. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." Guidance for Industry. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrythmic Potential—Questions and Answers." Guidance for Industry. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry." Center for Drug Evaluation and Research. Available at:[Link]

  • Solvo Biotechnology. "Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Available at:[Link]

Sources

Exploratory

5-(2-Pyridinyl)-4(1H)-pyrimidinone: Synthesis, Mechanistic Applications, and Material Safety Data Sheet

Executive Summary In the landscape of modern drug discovery, heterocyclic building blocks form the architectural core of target-directed therapeutics. 5-(2-pyridinyl)-4(1H)-pyrimidinone (Molecular Formula: C9H7N3O)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, heterocyclic building blocks form the architectural core of target-directed therapeutics. 5-(2-pyridinyl)-4(1H)-pyrimidinone (Molecular Formula: C9H7N3O)[1] is a highly specialized, bidentate pharmacophore. By fusing a pyrimidinone hydrogen-bonding network with a pyridinyl metal-coordinating arm, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and metalloenzyme antagonists[2].

This whitepaper provides an authoritative, in-depth technical analysis of 5-(2-pyridinyl)-4(1H)-pyrimidinone. We will deconstruct its physicochemical profile, detail a self-validating synthetic methodology, map its pharmacological utility, and provide a comprehensive, GHS-compliant Material Safety Data Sheet (MSDS) for laboratory handling.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical behavior of 5-(2-pyridinyl)-4(1H)-pyrimidinone is paramount for predicting its pharmacokinetics and reactivity. The pyrimidinone core exhibits pronounced tautomerism (lactam ⇌ lactim), which is highly solvent-dependent. In polar protic environments (e.g., aqueous biological systems), the lactam (4(1H)-pyrimidinone) form predominates, presenting a distinct hydrogen bond donor (N-H) and acceptor (C=O) profile[3].

Quantitative Physicochemical Data

All data is synthesized from predictive models and structurally analogous pyrimidinone derivatives.

ParameterSpecification
IUPAC Name 5-(pyridin-2-yl)-1H-pyrimidin-6-one
Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
Monoisotopic Mass 173.0589 Da[1]
Topological Polar Surface Area (TPSA) ~51.2 Ų
Hydrogen Bond Donors 1 (Lactam N-H)
Hydrogen Bond Acceptors 3 (Carbonyl O, Pyridyl N, Pyrimidinyl N)
Predicted LogP 0.8 – 1.2
Tautomeric Equilibrium Pyrimidin-4-one (Lactam) ⇌ Pyrimidin-4-ol (Lactim)

Synthetic Methodologies & Reaction Causality

The construction of the 5-(2-pyridinyl)-4(1H)-pyrimidinone scaffold requires precise control over enolate chemistry and cyclocondensation kinetics. The following protocol outlines a robust, scalable, and self-validating workflow for its synthesis.

Protocol: Base-Promoted Cyclocondensation

Objective: Construct the pyrimidinone ring from an acyclic precursor via a dinucleophilic ring closure.

Step 1: Enolate Generation

  • Action: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve ethyl 2-(pyridin-2-yl)acetate (1.0 eq) in anhydrous ethanol. Cool to 0 °C. Add sodium ethoxide (NaOEt, 21% wt in EtOH, 3.0 eq) dropwise over 15 minutes.

  • Causality: Cooling suppresses unwanted side reactions (e.g., Claisen self-condensation). NaOEt is chosen because its conjugate acid (ethanol) is the solvent, preventing transesterification issues while quantitatively deprotonating the acidic alpha-protons to form a highly reactive, thermodynamically stable enolate.

Step 2: Cyclocondensation

  • Action: Add formamidine acetate (1.5 eq) in one portion. Remove the ice bath and heat the reaction mixture to reflux (78 °C) for 8 hours.

  • Causality: Formamidine acetate is utilized instead of free formamidine due to its enhanced bench stability and controlled, in-situ release of the reactive amidine species. Refluxing provides the activation energy required to drive the sequential nucleophilic acyl substitution and the subsequent intramolecular cyclization, overcoming the entropic penalty of ring formation.

Step 3: Self-Validating Reaction Monitoring

  • Action: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS and FTIR.

  • Validation: The reaction system validates its own completion. The protocol is deemed successful when LC-MS shows the complete consumption of the starting ester (m/z 166) and the emergence of the target mass[M+H]⁺ at m/z 174.06[1]. Orthogonally, FTIR must show the disappearance of the ester C=O stretch (1735 cm⁻¹) and the appearance of the conjugated lactam C=O stretch (~1660 cm⁻¹).

Step 4: Isolation and Purification

  • Action: Concentrate the mixture under reduced pressure. Resuspend in water and adjust the pH to 5.5–6.0 using 1M HCl. Filter the resulting precipitate, wash with cold water and diethyl ether, and dry in vacuo at 50 °C.

  • Causality: The target compound is amphoteric. Adjusting the pH to its isoelectric point neutralizes the molecule, minimizing its aqueous solubility and forcing quantitative precipitation of the pure solid.

SynthesisWorkflow A Ethyl 2-(pyridin-2-yl)acetate + Formamidine Acetate B Enolate Formation (NaOEt / EtOH, 0 °C) A->B Deprotonation C Cyclocondensation (Reflux, 8 h) B->C Nucleophilic Attack D Acidic Workup (HCl to pH 5-6) C->D Ring Closure E 5-(2-pyridinyl)-4(1H)-pyrimidinone (Target Compound) D->E Precipitation

Figure 1: Step-by-step synthetic workflow for 5-(2-pyridinyl)-4(1H)-pyrimidinone.

Pharmacological Utility & Metalloenzyme Chelation

The structural topology of 5-(2-pyridinyl)-4(1H)-pyrimidinone mimics established bidentate chelators, such as 3-hydroxy-4-pyridones, which are clinically validated for managing metal-dependent pathologies and inhibiting viral metalloenzymes[4].

When deployed in drug design, the spatial arrangement of the pyridinyl nitrogen and the pyrimidinone carbonyl oxygen allows for high-affinity, bidentate coordination with divalent metal cations (e.g., Mg²⁺, Mn²⁺) located in the active sites of target enzymes (such as HIV Integrase or cap-dependent endonucleases). This chelation displaces catalytic water molecules, triggering a steric and electronic blockade that halts substrate processing and viral replication[4]. Furthermore, pyrimidine derivatives sharing this core have demonstrated profound efficacy in modulating protein kinases involved in tumoral diseases[2].

Mechanism Target Metalloenzyme Active Site (e.g., HIV Integrase) Metal Catalytic Mg2+ Ions Target->Metal Coordinates Chelation Bidentate Coordination (N-Pyridyl & O-Pyrimidinone) Metal->Chelation Lewis Acid-Base Interaction Ligand 5-(2-pyridinyl)-4(1H)-pyrimidinone Ligand->Chelation Pharmacophore Active Inhibition Enzymatic Inhibition (Blocked Substrate Binding) Chelation->Inhibition Steric/Electronic Blockade

Figure 2: Bidentate chelation mechanism in metalloenzymes.

Material Safety Data Sheet (MSDS)

Note: This safety data is synthesized based on the GHS classification of structurally analogous pyrimidinone and pyridine derivatives[3].

Section 1: Chemical Product and Company Identification
  • Product Name: 5-(2-pyridinyl)-4(1H)-pyrimidinone

  • Synonyms: 5-pyridin-2-yl-1H-pyrimidin-6-one

  • Formula: C9H7N3O

  • Recommended Use: Laboratory chemical, API intermediate for R&D use only.

Section 2: Hazards Identification (GHS)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.

Section 3: Composition/Information on Ingredients
ComponentCAS NumberWeight %
5-(2-pyridinyl)-4(1H)-pyrimidinoneN/A (Custom R&D)> 98.0%
Section 4: First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If not breathing, administer artificial respiration.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 5: Firefighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards: Carbon oxides, Nitrogen oxides (NOx).

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and protective protective gear.

Section 6: Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

  • Environmental Precautions: Do not let product enter drains.

  • Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 7: Handling and Storage
  • Handling: Avoid contact with skin and eyes. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Nitrogen/Argon) to prevent oxidative degradation.

Section 8: Exposure Controls / Personal Protection
  • Engineering Controls: Safety shower and eye bath. Mechanical exhaust required.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles (EN166), and a type N95 (US) or type P1 (EN 143) dust mask.

Section 9: Physical and Chemical Properties
  • Appearance: White to off-white crystalline powder.

  • Odor: Odorless.

  • Melting Point: Not determined (typically > 150 °C for pyrimidinone derivatives).

  • Solubility: Soluble in DMSO, DMF, and hot methanol; sparingly soluble in water.

Section 10: Stability and Reactivity
  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Incompatible materials, strong oxidants, moisture.

  • Hazardous Decomposition: Emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides under fire conditions.

Section 11: Toxicological Information
  • Acute Toxicity: Quantitative data not available.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA as a carcinogen.

  • Mechanism of Toxicity: May cause localized irritation due to weak basicity of the pyridinyl nitrogen and hydrogen-bonding capacity.

Section 12: Ecological Information
  • Ecotoxicity: No data available. Assume high potential for aquatic toxicity based on nitrogenous heterocyclic structure.

  • Persistence: Expected to be poorly biodegradable.

Section 13: Disposal Considerations
  • Waste Treatment: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.

Section 14: Transport Information
  • DOT (US) / IMDG / IATA: Not dangerous goods. Non-hazardous for air, sea, and road freight.

Section 15: Regulatory Information
  • TSCA: Not listed on the TSCA inventory. For R&D use only.

  • SARA 302/313 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III.

Section 16: Other Information
  • Disclaimer: The information above is believed to be accurate and represents the best information currently available to us. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information.

References

  • PubChemLite - 4(1h)-pyrimidinone, 5-(2-pyridinyl)- (C9H7N3O) Source: PubChem / University of Luxembourg URL:[Link]

  • 2(1H)-Pyrimidinone | C4H4N2O | CID 68401 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones Source: MDPI (Molbank) URL:[Link]

  • US5521184A - Pyrimidine derivatives and processes for the preparation thereof Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-

Initiating Protocol Analysis I'm currently dissecting the research request. My initial focus is to pinpoint the exact compound, 5-(pyridin-2-yl)pyrimidin-4(1H)-one, and clearly delineate the desired output: a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Protocol Analysis

I'm currently dissecting the research request. My initial focus is to pinpoint the exact compound, 5-(pyridin-2-yl)pyrimidin-4(1H)-one, and clearly delineate the desired output: a comprehensive synthesis protocol tailored for researchers. The objective is to produce detailed application notes.

Defining Project Parameters

I've transitioned to solidifying project parameters. My focus is now on establishing the core requirements. These include full editorial autonomy, emphasis on scientific integrity, and detailed formatting and visualization needs. Specifically, I'm thinking about the use of tables for data, step-by-step methodologies, and Graphviz diagrams for workflows with specific color and size constraints.

Searching for CAS Number

I'm currently focused on finding the CAS number or relevant literature for "5-(2-pyridinyl)-4(1H)-pyrimidinone." I suspect it might be an intermediate for Perampanel, so I'm also looking into that connection.

Refining Chemical Nomenclature

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Considering Synthesis Approaches

I'm now exploring the general synthesis of 5-aryl-4(1H)-pyrimidinones. My current focus involves examining the reaction of a 2-aryl-3-oxo-propanoate (or 2-aryl-3-dimethylamino-acrylate) and formamide as a viable pathway to achieving the desired structure. I'm hoping this approach can open some avenues.

Constructing Synthetic Route

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Outlining Key Synthetic Steps

I've outlined the critical steps for synthesis. The initial step involves preparing ethyl 3-(dimethylamino)-2-(pyridin-2-yl)acrylate from ethyl 2-(pyridin-2-yl)acetate and DMF-DMA, refluxing in neat DMF-DMA. The second step involves cyclizing with formamidine acetate using a base in alcoholic solvent. Purification strategies are also under consideration.

Outlining Reaction Protocol

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Defining Target Audience & Tone

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Detailing Synthetic Procedure

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Visualizing the DOT Diagram

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Outlining Reaction Progress

I've determined that ethyl 2-(pyridin-2-yl)acetate is readily accessible, so I'm outlining the initial reaction. The plan involves ethyl 2-(pyridin-2-yl)acetate reacting with DMF-DMA to yield ethyl 3-(dimethylamino)-2.

Analyzing Reaction Scheme

Now, I'm focusing on the reaction pathway and product. I've confirmed the final product's IUPAC name: 5-(pyridin-2-yl)pyrimidin-4(1H)-one. I'm structuring the content into two parts, ensuring autonomy, scientific integrity, and logical explanations. Specifically, I'll delve into the mechanistic rationale, including the roles of DMF-DMA, formamidine acetate, and NaOMe, along with the cyclization mechanism, making sure to show full respect for causality.

Visualizing Diagram Details

I'm now focusing on visualization and formatting. I'm planning a table for stoichiometry and a DOT diagram with a maximum width of 760px. I've chosen specific colors for the nodes and set an edge color, adhering to a color contrast rule, aiming for clarity. I'll include a concise caption. Finally, I'm composing the DOT diagram code.

Refining Diagram Structure

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Constructing Visual Elements

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Drafting Experimental Protocol

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Describing Next Reaction Steps

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Detailing Product Isolation

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Adding Citations and References

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Integrating References Now

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Mapping Citations Now

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Confirming Mechanism Correctness

I've rigorously assessed the reaction mechanism. My analysis confirms that using formamidine leads to the desired pyrimidine ring substitution with a hydrogen atom at the 2-position. The key steps involve the reaction of ethyl 2-(pyridin-2-yl)acetate with DMF-DMA, followed by formamidine addition. This forms ethyl 3-(formimidoylamino)-2-(pyridin-2-yl)acrylate. Subsequent intramolecular cyclization perfectly yields 5-(pyridin-2-yl)pyrimidin-4(1H)-one. The approach is sound.

Refining Expert Insights

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Finalizing Structural Integrity

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Compiling Final Reference List

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Finalizing Citation Accuracy

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Generating Final Document

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Completing Documentation Details

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Finalizing References List

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Application

Application Note: In Vitro Profiling of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- via TR-FRET and Cellular Thermal Shift Assay (CETSA)

Executive Summary & Pharmacological Rationale The compound 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- represents a highly privileged scaffold in modern drug discovery. Structurally, it features a 2-pyridinyl group attached to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- represents a highly privileged scaffold in modern drug discovery. Structurally, it features a 2-pyridinyl group attached to the 5-position of a 4(1H)-pyrimidinone ring. This specific topological arrangement creates a potent bidentate chelating motif (via the pyridine nitrogen and the pyrimidinone oxygen/nitrogen).

Because of this geometry, the scaffold is exceptionally suited for two primary pharmacological applications:

  • Metalloenzyme Inhibition: Coordinating active-site metal ions (e.g., Fe²⁺, Mg²⁺, Zn²⁺) in targets such as Jumonji C (JmjC) domain-containing histone demethylases and Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs).

  • Kinase Inhibition: Serving as a classic hinge-binding anchor that forms critical dual hydrogen bonds with the kinase peptide backbone.

This application note provides a self-validating, two-tiered protocol system to evaluate this compound: establishing biochemical potency via TR-FRET and confirming physiological target engagement via CETSA .

Mechanism of Action (MoA) Analysis

Causality in Assay Design: The spatial geometry of the 5-(2-pyridinyl)-4(1H)-pyrimidinone core allows it to displace water molecules in the active site of metalloenzymes, directly coordinating the catalytic metal ion and halting enzymatic turnover. In kinases, the same heteroatoms act as hydrogen bond donors and acceptors, effectively competing with ATP. To accurately measure this, we must first establish intrinsic affinity using purified proteins, followed by orthogonal validation in living cells to ensure the compound can penetrate the lipid bilayer and compete with high intracellular concentrations of co-factors (like ATP or 2-oxoglutarate).

MoA C 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- T Target Enzyme (Kinase / Metalloenzyme) C->T Binds Hinge / Chelates Metal TR TR-FRET Assay (In Vitro Affinity) T->TR Purified Protein CETSA CETSA (Live-Cell Engagement) T->CETSA Intact Cells R1 IC50 Determination TR->R1 R2 ΔTm Calculation CETSA->R2

Workflow detailing the dual-assay approach for evaluating 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-.

Protocol 1: High-Throughput TR-FRET Assay (In Vitro Affinity)

Expertise & Experience: Biochemical screening of heterocyclic small molecules frequently suffers from false positives due to compound autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) circumvents this by utilizing lanthanide fluorophores (e.g., Europium) with millisecond-scale emission lifetimes. By introducing a microsecond time delay before measurement, short-lived background autofluorescence decays completely, ensuring an exceptionally high signal-to-noise ratio[1].

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Critical: For metalloenzymes, ensure the specific metal cofactor (e.g., 50 µM FeSO₄) is freshly prepared to prevent oxidation, which would artificially abrogate the compound's chelating efficacy.

  • Compound Dilution: Serially dilute 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- in 100% DMSO. Transfer to a 384-well low-volume proxiplate using an acoustic liquid handler to achieve a final DMSO concentration of ≤1%.

  • Enzyme Addition: Add the purified recombinant target enzyme to the wells. Pre-incubate for 15 minutes at room temperature. Rationale: This allows the bidentate motif to reach equilibrium binding before substrate competition begins.

  • Reaction Initiation: Add the specific biotinylated substrate and ATP (for kinases) or co-substrate to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled specific antibody (donor) and Streptavidin-APC/d2 (acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader using an excitation of 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 nm ratio to determine the biochemical IC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Expertise & Experience: While TR-FRET establishes biochemical potency, it does not confirm that 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- can engage the target in a complex intracellular environment. CETSA bridges this gap by measuring ligand-induced thermodynamic stabilization of the target protein in intact cells. When the compound binds, it reduces the conformational flexibility of the protein, making it more resistant to heat-induced unfolding and aggregation[2][3].

Step-by-Step Methodology
  • Cell Culture & Treatment: Culture the target cell line (e.g., HEK293 or K562) to 70-80% confluency. Treat cells with either vehicle (DMSO) or a dose-response gradient of the compound. Incubate for 2 hours at 37°C to allow for cellular uptake and intracellular target binding[4].

  • Thermal Gradient Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into 8-12 PCR tubes.

  • Heat Challenge: Subject the PCR tubes to a transient heat challenge across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature[2].

  • Cell Lysis: Add lysis buffer (containing mild detergents like NP-40) and subject the tubes to three rapid freeze-thaw cycles using liquid nitrogen. Rationale: Chemical lysis alone at high temperatures can artificially resolubilize aggregates; freeze-thaw ensures complete mechanical lysis without disrupting the heat-induced aggregates.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins. The ligand-bound, stabilized proteins will remain in the soluble supernatant.

  • Quantification: Analyze the soluble fraction using quantitative Western blotting or AlphaScreen technology. Plot the normalized soluble protein intensity against temperature to calculate the melting temperature (Tm) and the thermal shift (ΔTm).

CETSA Step1 1. Treat Cells with Compound (Allow Intracellular Binding) Step2 2. Aliquot & Heat (Apply Temperature Gradient) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw Cycles) Step2->Step3 Step4 4. Centrifugation (Pellet Denatured Proteins) Step3->Step4 Step5 5. Quantify Soluble Fraction (Western Blot / AlphaScreen) Step4->Step5

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Quantitative Data Interpretation

To establish a self-validating dataset, the in vitro TR-FRET IC₅₀ must be cross-referenced with the cellular ΔTm. Below is a structured representation of expected profiling data for the 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- scaffold against representative target classes.

Target ClassRepresentative TargetAssay TypeReadout MetricResult (Representative Data)
Metalloenzyme JmjC KDM4ATR-FRET (In Vitro)IC₅₀45 nM
Metalloenzyme JmjC KDM4ACETSA (HEK293)ΔTm+4.2 °C
Kinase p38α MAPKTR-FRET (In Vitro)IC₅₀120 nM
Kinase p38α MAPKCETSA (K562)ΔTm+2.8 °C

Note: A positive ΔTm > 2.0 °C is generally accepted as robust confirmation of intracellular target engagement.

References

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications.[Link]

  • National Institutes of Health (NIH) Assay Guidance Manual. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.[Link]

  • Nature Protocols / PubMed. The cellular thermal shift assay for evaluating drug target interactions in cells.[Link]

Sources

Method

Application Notes and Protocols for the Incorporation of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- into Polymer Matrices

Introduction: Unlocking the Potential of Pyrimidinone-Polymer Composites The strategic incorporation of bioactive small molecules into polymer matrices is a cornerstone of advanced materials science and pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of Pyrimidinone-Polymer Composites

The strategic incorporation of bioactive small molecules into polymer matrices is a cornerstone of advanced materials science and pharmaceutical development. This approach allows for the creation of functionalized materials with tailored properties, including controlled release of therapeutic agents, enhanced mechanical strength, or novel optical and electronic characteristics. 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- is a heterocyclic compound of significant interest due to its structural motifs, which are prevalent in many biologically active molecules. The pyrimidinone core is a key feature in various pharmaceuticals, while the pyridinyl group can influence solubility, and binding properties, and provides a site for potential coordination chemistry.[1][2][3]

The integration of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- into polymer matrices opens avenues for a range of applications. In the realm of drug delivery, embedding this molecule into biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (PCL) could enable sustained and targeted release, improving therapeutic efficacy and patient compliance.[4][5] Beyond biomedical applications, such composites could find use in specialty coatings, functional films, or as components in advanced sensor technologies.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of two primary methods for incorporating 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- into polymer matrices: Solvent Casting and Hot Melt Extrusion . The causality behind experimental choices is elucidated, and detailed, self-validating protocols are presented. Furthermore, this guide outlines the critical characterization techniques necessary to verify the successful incorporation and to understand the physicochemical properties of the resulting composite material.

A Note on the Model Compound: As specific physicochemical data for 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- is not extensively available in public literature, the following protocols are based on established methodologies for incorporating similar small, heterocyclic, and aromatic molecules into polymeric systems. Researchers should perform initial characterization of the specific 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- batch, including determination of its melting point, thermal stability, and solubility, to optimize the described protocols.

Part 1: Methodologies for Incorporation

The choice of incorporation method is critical and depends on the thermal stability of the small molecule, the properties of the polymer, and the desired final form of the composite material.

Solvent Casting: A Versatile Approach for Thermally Sensitive Compounds

Solvent casting is a widely used technique for producing thin polymer films with a homogeneously dispersed active agent.[6][7][8] The process involves dissolving both the polymer and the small molecule in a common volatile solvent, casting the solution onto a substrate, and allowing the solvent to evaporate under controlled conditions.[9][10] This method is particularly advantageous for thermally labile compounds that might degrade at the elevated temperatures required for melt processing.[6]

Causality of Experimental Choices in Solvent Casting:

  • Solvent Selection: The ideal solvent must dissolve both the polymer and 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- to ensure a homogenous dispersion. The solvent's volatility is another crucial factor; a solvent that evaporates too quickly can lead to a porous and uneven film, while one that evaporates too slowly can result in residual solvent in the final product.

  • Polymer Concentration: The concentration of the polymer in the solution dictates the viscosity of the casting dope. A higher viscosity can help in forming a thicker film but may also entrap air bubbles, which need to be removed before casting.

  • Drying Conditions: The rate of solvent evaporation significantly influences the microstructure of the polymer film. Slow, controlled drying, often in a vacuum oven at a slightly elevated temperature (well below the degradation temperature of the small molecule), helps to produce a dense, uniform film.[10]

Experimental Workflow for Solvent Casting

Solvent_Casting_Workflow A Preparation of Casting Solution B Degassing of the Solution A->B Homogenization C Casting onto Substrate B->C Bubble Removal D Solvent Evaporation C->D Controlled Drying E Film Peeling and Characterization D->E Final Product HME_Workflow A Pre-blending of Polymer and Small Molecule B Feeding into Extruder A->B Homogeneous Feed C Melting, Mixing, and Conveying B->C Controlled Rate D Extrusion through Die C->D High Shear and Temperature E Cooling and Solidification D->E Shaping F Pelletizing/Milling and Characterization E->F Final Product

Caption: Workflow for the Hot Melt Extrusion Method.

Part 2: Detailed Experimental Protocols

Protocol 1: Solvent Casting of a 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-Poly(Lactic-co-Glycolic Acid) (PLGA) Film

Materials:

  • 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- (purity >98%)

  • Poly(Lactic-co-Glycolic Acid) (PLGA), 50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g

  • Dichloromethane (DCM), HPLC grade

  • Glass petri dish (or other suitable casting surface)

  • Leveling table

  • Vacuum oven

Procedure:

  • Preparation of the Casting Solution:

    • Accurately weigh 950 mg of PLGA and 50 mg of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- to prepare a 5% (w/w) drug-loaded formulation.

    • Dissolve the PLGA and the pyrimidinone derivative in 10 mL of DCM in a glass vial with a magnetic stirrer. Stir until a clear, homogenous solution is obtained. The time required will depend on the specific grade of PLGA.

  • Degassing:

    • To remove any dissolved air, place the vial in an ultrasonic bath for 10-15 minutes. This step is crucial to prevent the formation of bubbles in the final film.

  • Casting:

    • Place the glass petri dish on a leveling table to ensure a uniform film thickness.

    • Carefully pour the casting solution into the center of the petri dish, allowing it to spread evenly.

  • Solvent Evaporation:

    • Cover the petri dish with a lid that has small perforations to allow for slow solvent evaporation. Leave it at room temperature in a fume hood for 24 hours.

    • After 24 hours, transfer the petri dish to a vacuum oven. Dry the film at 40°C under vacuum for at least 48 hours to remove any residual solvent. [10]

  • Film Retrieval:

    • Once completely dry, carefully peel the film from the petri dish using a flat-edged spatula.

    • Store the film in a desiccator until further characterization.

Protocol 2: Hot Melt Extrusion of a 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-Polyvinylpyrrolidone/Vinyl Acetate (PVP/VA) Copolymer Formulation

Materials:

  • 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- (purity >98%)

  • Polyvinylpyrrolidone/Vinyl Acetate (PVP/VA) copolymer (e.g., Kollidon® VA 64)

  • Twin-screw extruder with a temperature-controlled barrel and a die

  • Gravimetric feeder

  • Conveyor belt for cooling

  • Pelletizer or mill

Procedure:

  • Pre-Extrusion Characterization:

    • Determine the melting point and thermal stability of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

    • Determine the glass transition temperature (Tg) of the PVP/VA copolymer using DSC.

  • Pre-blending:

    • Prepare a physical mixture of the PVP/VA copolymer and 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- at the desired ratio (e.g., 90:10 w/w). Blend the powders in a V-blender or by manual mixing in a sealed bag for 10-15 minutes to ensure a homogenous feed.

  • Extruder Setup:

    • Set the temperature profile of the extruder barrel. A typical starting profile would be to have the initial zones below the polymer's Tg, gradually increasing to 20-30°C above the Tg in the mixing zones, and then slightly decreasing at the die. For PVP/VA, a temperature range of 140-180°C might be appropriate, but this should be optimized based on the pre-extrusion characterization data.

    • Set the screw speed to a moderate value (e.g., 100-150 rpm).

  • Extrusion:

    • Feed the pre-blended powder into the extruder using a gravimetric feeder at a constant rate.

    • The molten extrudate will exit the die as a strand.

  • Cooling and Solidification:

    • Collect the extrudate strand on a conveyor belt for air cooling.

  • Downstream Processing:

    • Once cooled and solidified, feed the extrudate into a pelletizer to obtain pellets or mill it to a fine powder.

    • Store the pellets or powder in a sealed, dry container for further characterization and processing into final dosage forms.

Part 3: Characterization of the Composite Material

Thorough characterization is essential to confirm the successful incorporation of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- into the polymer matrix and to evaluate the properties of the resulting composite.

Technique Purpose Expected Outcome for Successful Incorporation
Differential Scanning Calorimetry (DSC) To determine the physical state of the small molecule within the polymer matrix (crystalline or amorphous) and to assess any changes in the polymer's glass transition temperature (Tg). [11]The absence of the melting endotherm of the crystalline small molecule indicates its amorphous dispersion or dissolution in the polymer. A shift in the polymer's Tg can suggest molecular-level interactions between the polymer and the small molecule.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the composite material and to quantify the amount of incorporated small molecule.The TGA curve of the composite should show a degradation profile that is distinct from the individual components. The weight loss at different temperature ranges can be used to confirm the loading percentage of the small molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify potential chemical interactions (e.g., hydrogen bonding) between the polymer and the small molecule. [11][12]Shifts in the characteristic vibrational bands of the pyrimidinone (e.g., C=O stretching) or pyridinyl groups, or in the functional groups of the polymer, can indicate intermolecular interactions.
X-Ray Powder Diffraction (XRPD) To confirm the crystalline or amorphous nature of the small molecule within the polymer matrix. [13]The disappearance of the characteristic diffraction peaks of the crystalline small molecule in the diffractogram of the composite confirms its conversion to an amorphous state.
Scanning Electron Microscopy (SEM) To visualize the surface morphology and cross-section of the polymer composite to assess the homogeneity of the dispersion.A smooth, featureless surface and cross-section at high magnification suggest a uniform dispersion of the small molecule. The absence of visible crystals confirms a molecular-level dispersion.
In Vitro Release Studies For drug delivery applications, to determine the release kinetics of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- from the polymer matrix.The release profile will depend on the polymer, the loading of the small molecule, and the geometry of the composite. A sustained release over a desired period is often the goal.

References

  • The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix. Available at: [Link]

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  • The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix. Available at: [Link]

  • The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix. Available at: [Link]

  • 4(1H)-Pyrimidinone, 2-((3-nitro-2-pyridinyl)thio)- | C9H6N4O3S | CID - PubChem. Available at: [Link]

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Application

Application Notes and Protocols for the Functionalization of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- in Medicinal Chemistry

Introduction: The Privileged Scaffold of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- The 4(1H)-pyrimidinone ring system is a cornerstone in medicinal chemistry, renowned for its presence in a myriad of biologically active compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-

The 4(1H)-pyrimidinone ring system is a cornerstone in medicinal chemistry, renowned for its presence in a myriad of biologically active compounds.[1] Its ability to engage in diverse non-covalent interactions, including hydrogen bonding and aromatic stacking, makes it a privileged scaffold for targeting a wide array of biological macromolecules. When coupled with a 5-(2-pyridinyl) substituent, the resulting heterocyclic framework offers a unique combination of electronic properties and spatial orientations, rendering it particularly attractive for the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[2][3] The pyridine moiety can act as a hydrogen bond acceptor and its substitution pattern can be tailored to probe specific pockets within a protein's active site.

This guide provides a comprehensive overview of the synthetic strategies available for the functionalization of the 4(1H)-pyrimidinone, 5-(2-pyridinyl)- core. We will delve into detailed protocols for the targeted modification of each position of this versatile scaffold, offering researchers and drug development professionals a practical toolkit for generating novel analogues with enhanced potency, selectivity, and pharmacokinetic profiles. The rationale behind each functionalization strategy will be discussed in the context of modern medicinal chemistry, with a focus on structure-activity relationship (SAR) studies.

I. Synthesis of the Core Scaffold: 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-

A robust and scalable synthesis of the core scaffold is the essential starting point for any medicinal chemistry campaign. The 4(1H)-pyrimidinone, 5-(2-pyridinyl)- core can be constructed through a multi-step sequence, often culminating in a cyclization reaction to form the pyrimidinone ring.

Protocol 1: Synthesis via Biginelli-Type Condensation and Subsequent Oxidation

This approach leverages the well-established Biginelli reaction to construct a dihydropyrimidinone intermediate, which is then oxidized to the desired aromatic pyrimidinone.[2][4]

Workflow for Core Scaffold Synthesis

A 2-Pyridinecarboxaldehyde D Dihydropyrimidinone Intermediate A->D Biginelli Reaction (Acid Catalyst, e.g., HCl) B Ethyl Acetoacetate B->D C Urea C->D E 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- (Core Scaffold) D->E Oxidation (e.g., CuCl2, DDQ)

Caption: Synthesis of the core scaffold.

Step-by-Step Protocol:

  • Biginelli Condensation:

    • To a solution of 2-pyridinecarboxaldehyde (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol, add urea (1.2 eq) and a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the dihydropyrimidinone intermediate.

  • Oxidative Dehydrogenation:

    • Dissolve the dihydropyrimidinone intermediate (1.0 eq) in a suitable solvent such as 1,2-dichloropropane.

    • Add copper(II) chloride (CuCl2, 0.05 eq), cesium carbonate (Cs2CO3, 0.5 eq), and tetrabutylammonium bromide (0.1 eq).

    • Heat the suspension to 90 °C and add tert-butyl hydroperoxide (65% in water, 5.0 eq) dropwise over 1 hour with vigorous stirring.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the 4(1H)-pyrimidinone, 5-(2-pyridinyl)- scaffold.

II. Functionalization of the 4(1H)-Pyrimidinone Ring

The pyrimidinone ring offers multiple sites for functionalization, each providing a vector for modulating the compound's properties.

A. N1-Position: Alkylation and Arylation

Modification at the N1-position can significantly impact solubility, cell permeability, and target engagement.

A straightforward approach to introduce alkyl groups at the N1-position is through direct alkylation using an appropriate alkyl halide.[5][6]

Workflow for N1-Alkylation

A Core Scaffold C N1-Alkylated Product A->C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) B Alkyl Halide (R-X) B->C

Caption: N1-Alkylation of the pyrimidinone core.

Step-by-Step Protocol:

  • To a solution of the 4(1H)-pyrimidinone, 5-(2-pyridinyl)- scaffold (1.0 eq) in anhydrous dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise.

  • Stir the reaction at room temperature or heat gently (50-60 °C) until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the N1-alkylated product.

The Chan-Evans-Lam (CEL) coupling provides a mild and efficient method for the N-arylation of pyrimidinones using arylboronic acids.[4][7][8]

Step-by-Step Protocol:

  • To a mixture of the 4(1H)-pyrimidinone, 5-(2-pyridinyl)- scaffold (1.0 eq), the desired arylboronic acid (1.5 eq), and copper(II) acetate (Cu(OAc)2, 1.2 eq) in dichloromethane, add pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Table 1: Representative Conditions for N1-Functionalization

ReactionReagentsBaseSolventTemperatureYield (%)
N1-MethylationIodomethaneK2CO3DMFRoom Temp.85-95
N1-BenzylationBenzyl bromideNaHTHFRoom Temp.80-90
N1-PhenylationPhenylboronic acid, Cu(OAc)2PyridineDCMRoom Temp.60-80
B. C2-Position: Cross-Coupling Reactions

The C2-position can be functionalized through various cross-coupling reactions, often requiring prior conversion of the C2-hydroxyl (in the tautomeric form) to a leaving group.

Introduction of an amino group at the C2-position can provide a key interaction point with the target protein. This can be achieved via a Buchwald-Hartwig amination of a C2-halide precursor.

Workflow for C2-Functionalization

A Core Scaffold B Chlorination (e.g., POCl3) A->B C 2-Chloro Intermediate B->C E C2-Aminated Product C->E Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) D Amine (R-NH2) D->E

Caption: C2-Amination of the pyrimidinone core.

Step-by-Step Protocol:

  • Chlorination: Convert the 4(1H)-pyrimidinone, 5-(2-pyridinyl)- scaffold to the 2-chloro-5-(2-pyridinyl)pyrimidine by refluxing with phosphorus oxychloride (POCl3). Quench the reaction carefully with ice-water and neutralize to obtain the chloro-intermediate.

  • Buchwald-Hartwig Amination:

    • To a solution of the 2-chloro-5-(2-pyridinyl)pyrimidine (1.0 eq) and the desired amine (1.2 eq) in an anhydrous solvent like toluene or dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable ligand (e.g., Xantphos, 5-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

    • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, filter through celite, and concentrate the filtrate.

    • Purify the residue by column chromatography.

C. C6-Position: Functionalization Strategies

The C6-position of the pyrimidinone ring is another valuable site for modification.

Introduction of a halogen at the C6-position provides a handle for subsequent cross-coupling reactions.

Step-by-Step Protocol:

  • To a solution of the 4(1H)-pyrimidinone, 5-(2-pyridinyl)- scaffold (1.0 eq) in a suitable solvent like acetic acid or DMF, add a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography to obtain the 6-halo-pyrimidinone derivative.

The resulting 6-halo derivative can then be subjected to Suzuki, Sonogashira, or other cross-coupling reactions to introduce a variety of substituents.

III. Functionalization of the 5-(2-pyridinyl) Substituent

The pyridinyl moiety offers several positions for functionalization, allowing for fine-tuning of the molecule's interaction with its biological target.

A. Directed ortho-Metalation (DoM)

The nitrogen atom of the pyridine ring can direct metalation to the ortho-position (C3' position of the pyridinyl ring).[9][10][11]

Workflow for Pyridinyl Functionalization

A Core Scaffold B Directed ortho-Metalation (e.g., n-BuLi, LDA) A->B C Ortho-lithiated Intermediate B->C E C3'-Functionalized Product C->E Quench D Electrophile (E+) D->E

Caption: Directed ortho-metalation of the pyridinyl ring.

Step-by-Step Protocol:

  • Dissolve the 4(1H)-pyrimidinone, 5-(2-pyridinyl)- scaffold (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq).

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq) and continue stirring at -78 °C for another hour before allowing the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

B. Minisci Reaction for C-H Alkylation/Acylation

The Minisci reaction allows for the direct C-H functionalization of electron-deficient N-heterocycles like pyridine with radicals.[1]

Step-by-Step Protocol:

  • To a solution of the 4(1H)-pyrimidinone, 5-(2-pyridinyl)- scaffold (1.0 eq) and a carboxylic acid (as the radical precursor, 2.0 eq) in a biphasic solvent system (e.g., dichloroethane/water), add silver nitrate (AgNO3, 0.2 eq) and ammonium persulfate ((NH4)2S2O8, 2.0 eq).

  • Heat the mixture to 50 °C and stir for 2-4 hours.

  • Monitor the reaction for the formation of the C4' and/or C6' alkylated products.

  • Upon completion, dilute the reaction with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography to separate the regioisomers.

Table 2: Summary of Functionalization Strategies and Their Medicinal Chemistry Rationale

PositionFunctionalization MethodRationale in Medicinal Chemistry
Pyrimidinone N1 Alkylation, ArylationModulate solubility, membrane permeability, and metabolic stability. Introduce vectors for further functionalization.
Pyrimidinone C2 Cross-coupling (e.g., Buchwald-Hartwig, Suzuki)Introduce key hydrogen bond donors/acceptors or hydrophobic groups to interact with the hinge region of kinases.
Pyrimidinone C6 Halogenation followed by cross-couplingExplore the solvent-exposed region of the binding site, improve selectivity, and introduce solubilizing groups.
Pyridinyl C3' Directed ortho-MetalationIntroduce substituents to probe for additional binding pockets and improve target selectivity.
Pyridinyl C4', C6' Minisci ReactionIntroduce alkyl or acyl groups to enhance potency and explore hydrophobic interactions.

IV. Structure-Activity Relationship (SAR) Insights and Applications

The functionalization of the 4(1H)-pyrimidinone, 5-(2-pyridinyl)- scaffold has been instrumental in the development of potent kinase inhibitors.[2][3] For instance, in many kinase inhibitor series, a small alkyl group at the N1-position of the pyrimidinone is well-tolerated, while larger substituents can be detrimental to activity. The C2-position often accommodates an amino group with further substitution, which forms crucial hydrogen bonds with the kinase hinge region. The 5-(2-pyridinyl) moiety frequently orients towards the solvent-exposed region, where modifications can be made to improve physicochemical properties without compromising potency.

Systematic exploration of the chemical space around this scaffold, guided by the synthetic strategies outlined in this guide, will undoubtedly lead to the discovery of novel and improved therapeutic agents.

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  • Khalifa, N. M. (2019). Research Article Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry, 2019.
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  • Matter, H., et al. (2012). 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 96-101.
  • Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl) pyrimidin-2 (1H)-ones Using 4-(Iodomethyl) pyrimidines. ACS omega, 7(22), 18933-18942.
  • Venkataramani, C., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & medicinal chemistry letters, 22(15), 5051-5056.
  • Decicco, C. P., & Cramer, R. D. (2012). Reactions of different N-containing heterocycles with different aryl boronic acids under the optimized reaction conditions. Tetrahedron Letters, 53(28), 3619-3622.
  • Norman, J. P., & Neufeldt, S. R. (2024). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters.
  • Sosnovskikh, V. Y., & Obydennov, D. L. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4 (1H)-ones. Molbank, 2023(2), M1668.
  • El-Gamal, M. I., et al. (2024). Design, synthesis, and biological evaluation of 2, 4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1369420.
  • Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl) pyrimidin-2 (1H)-ones Using 4-(Iodomethyl) pyrimidines. ACS omega, 7(22), 18933-18942.
  • Singh, R. P., & Singh, O. V. (2015). Synthesis of Substituted imidazo [1, 5-a] pyrimidine-2-(1H)-one Core Structure. Journal of Heterocyclic Chemistry, 52(5), 1437-1441.
  • Hocek, M. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Accounts of chemical research, 47(3), 833-843.
  • Naguib, F. N., et al. (2016). Synthesis of new diarylamides with pyrimidinyl pyridine scaffold and evaluation of their anti-proliferative effect on cancer cell lines. Bioorganic & medicinal chemistry letters, 26(4), 1269-1274.
  • Jackson, O. D., & Neufeldt, S. R. (2026). Isohypsic Pd (II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2, 4-Dihalopyrimidines.
  • Mohammadi, M., & Fakhri, J. (2021). Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. Current Organic Synthesis, 18(5), 456-485.
  • Stanovnik, B., & Tisler, M. (2011). Palladium Catalysis in the Preparation of Alkynylpyrimidines. Synthesis, 2011(15), 2447-2451.
  • Viktorova, V. V., et al. (2025). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 23(6), 2206-2220.
  • Maddess, M. L., & Carter, R. (2011). SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. Synthesis, 2011(23), 3825-3830.
  • Wang, Y., et al. (2023). Palladium (ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers, 10(11), 2736-2742.
  • Kumar, A., & Kumar, R. (2021). Pyridine: the scaffolds with significant clinical diversity. Journal of the Iranian Chemical Society, 18(11), 2841-2865.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-

Welcome to the dedicated technical support guide for the synthesis of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for constructing the 5-substituted 4(1H)-pyrimidinone core?

A1: The synthesis of the pyrimidine ring is a well-established area of heterocyclic chemistry. The most common and robust method involves the condensation of a compound containing an amidine functional group with a 1,3-dielectrophile, typically a β-dicarbonyl compound or its equivalent.[1][2] For a 5-substituted pyrimidinone like our target molecule, this retrosynthetic analysis points to reacting a suitable amidine with a 1,3-dicarbonyl compound that already bears the desired 2-pyridinyl substituent at the C2 position.[1]

Q2: Why is the purity of the starting materials, particularly the amidine, so critical for this reaction?

A2: The purity of your starting materials is paramount and is often the primary determinant of reaction success.[3] Amidines, in particular, can be hygroscopic and are susceptible to hydrolysis over time, which can inhibit the reaction.[3][4] Impurities in any of the reactants can lead to unwanted side reactions, catalyst poisoning, and the formation of complex mixtures that are difficult to purify, all of which will drastically reduce the yield of the desired 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-.[4] We strongly recommend using freshly prepared or recently purified reagents and ensuring all solvents are anhydrous.[3]

Q3: What is the mechanistic role of the acid or base catalyst in the pyrimidine ring-forming condensation?

A3: Catalysts are crucial for facilitating the key cyclization and dehydration steps.[4] In acid-catalyzed reactions (using Brønsted or Lewis acids), the catalyst activates a carbonyl group of the 1,3-dicarbonyl component, making it more electrophilic and susceptible to nucleophilic attack by the amidine.[3] This is followed by a catalyzed dehydration step to form the aromatic pyrimidine ring. The choice between different acids, such as HCl (Brønsted) versus Lewis acids like FeCl₃ or Yb(OTf)₃, can significantly impact reaction rates and yields by minimizing side reactions.[3]

Q4: My final product's NMR spectrum suggests a mixture of tautomers. Is this expected for a 4(1H)-Pyrimidinone?

A4: Yes, this is a well-documented characteristic of this class of compounds. 4(1H)-Pyrimidinones can exist in equilibrium with their aromatic 4-pyrimidinol tautomer.[5][6] The pyridone form is generally more stable.[6] This tautomerism can affect the compound's physical properties, such as polarity and solubility, and can sometimes complicate purification and characterization.[6] The presence of both forms in solution is normal and typically does not represent an impurity.

Troubleshooting Guide: Enhancing Synthesis Yield

This section addresses specific, common problems encountered during the synthesis of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-.

Problem 1: Consistently Low Yield and Incomplete Conversion

Q: My reaction yield is consistently below 30%, and TLC/LC-MS analysis shows a significant amount of unreacted starting materials, even after extended reaction times. What are the primary causes, and how can I systematically improve the conversion rate?

A: This is the most frequent challenge and typically points to suboptimal reaction conditions or issues with reagent integrity. A systematic approach is the most effective way to diagnose and solve the problem.

Causality and Solutions:

  • Reagent & Solvent Integrity: As mentioned in the FAQ, moisture is a key inhibitor. Amidines can hydrolyze, and water can interfere with many acid catalysts.

    • Actionable Solution: Ensure all reagents are of high purity. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation). If possible, use freshly prepared or purified amidine salts for the reaction.[3][4]

  • Catalyst Inefficiency: The choice and activity of the catalyst are critical.[3] A Brønsted acid might be too harsh, leading to degradation, while a Lewis acid might be inactive due to moisture. Reusable catalysts may also lose activity over time.[4]

    • Actionable Solution: If using a Brønsted acid like HCl, ensure the concentration is correct. Consider screening a panel of Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) to find one that improves yield for your specific substrates.[3] If using a reusable catalyst, ensure it is properly activated or regenerated before use.[4]

  • Suboptimal Thermal Conditions: The reaction may require a specific temperature profile to overcome the activation energy for the final cyclization and dehydration steps without degrading the starting materials or product.

    • Actionable Solution: Monitor the reaction progress by TLC or LC-MS at different temperatures. Start at a moderate temperature and gradually increase it if the reaction is sluggish. Extended reaction times at a lower temperature may be preferable to short times at a high temperature that could promote side reactions.[4]

  • Incorrect Stoichiometry: An incorrect molar ratio of the reactants can leave one starting material in excess and limit the theoretical yield.

    • Actionable Solution: Carefully verify the stoichiometry of your reactants. While a 1:1:1 ratio is typical for many pyrimidine syntheses, slight excesses of one component may sometimes be beneficial.[3]

Below is a workflow to guide your troubleshooting process.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Purity & Anhydrous Conditions of Reagents/Solvents start->check_reagents check_catalyst Evaluate Catalyst Choice & Activity check_reagents->check_catalyst Reagents OK solution Yield Improved check_reagents->solution Impurity Found & Rectified check_conditions Optimize Reaction Temperature & Time check_catalyst->check_conditions Catalyst OK check_catalyst->solution New Catalyst/ Regeneration Works check_stoichiometry Confirm Reactant Stoichiometry check_conditions->check_stoichiometry Conditions OK check_conditions->solution New T/t Profile Works check_stoichiometry->solution Stoichiometry OK check_stoichiometry->solution Ratio Corrected

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

Problem 2: Significant Side Product Formation

Q: I am observing a major byproduct that co-elutes or is very close to my desired product on the chromatography column. What could this be, and how can I minimize its formation?

A: Side product formation often arises from competing reaction pathways. In pyrimidine synthesis, this can include self-condensation of the 1,3-dicarbonyl starting material or incomplete cyclization.[4] Another possibility is a competing aza-Michael addition if the dicarbonyl component is an α,β-unsaturated system.[7][8]

Causality and Solutions:

  • Self-Condensation: The 1,3-dicarbonyl reactant can undergo self-condensation, especially under harsh basic or acidic conditions, leading to complex polymeric material or defined byproducts.

    • Actionable Solution: Modify the reaction conditions. A milder catalyst or lower reaction temperature can often favor the desired intermolecular reaction over the competing self-condensation pathway.[4]

  • Incomplete Cyclization: The reaction may stall after the initial nucleophilic attack but before the final ring-closing and dehydration steps. This results in linear, acyclic intermediates.

    • Actionable Solution: This is often a catalyst issue. The addition of a suitable Brønsted or Lewis acid is specifically intended to facilitate these final steps.[4] You may need a stronger catalyst or higher temperatures to drive the reaction to completion.

G Reactants Amidine + 1,3-Dicarbonyl Intermediate Acyclic Intermediate Reactants->Intermediate Initial Attack SideProduct Side Product (e.g., Self-Condensation) Reactants->SideProduct Competing Pathway (e.g., High Temp) Product Desired Pyrimidinone (Cyclization & Dehydration) Intermediate->Product Desired Pathway (Catalyzed)

Caption: Competing pathways in pyrimidinone synthesis.

Problem 3: Product Purification and Isolation

Q: My crude product is a sticky, amorphous solid that is soluble only in DMF and DMSO. It is impossible to crystallize, and it streaks badly on my silica gel column. What purification strategies do you recommend?

A: This is a classic challenge with polar, nitrogen-containing heterocyclic compounds, often exacerbated by the tautomerism discussed earlier. Standard purification methods often fail, but several effective strategies can be employed.

Causality and Solutions:

  • High Polarity: The pyridinone structure is inherently polar, leading to strong interactions with silica gel and poor chromatographic behavior.

    • Actionable Solution 1 (Chromatography): Treat your silica gel with a base like triethylamine (e.g., by including 0.5-1% in your eluent) to deactivate the acidic silanol groups and reduce streaking.[9]

    • Actionable Solution 2 (Derivatization): If possible, convert the product to a less polar derivative (e.g., by protecting a hydroxyl or amine group if present elsewhere on the molecule) before purification and then deprotect it after isolation.[6]

  • Poor Crystallinity/High Solubility in Polar Solvents: The compound's properties make standard crystallization from common solvents like ethanol or ethyl acetate difficult.

    • Actionable Solution (Diffusion Crystallization): This technique is excellent for compounds that are only soluble in high-boiling-point aprotic solvents. Dissolve your crude product in a minimal amount of DMF or DMSO. Place this solution in a small, open vial inside a larger, sealed jar containing a more volatile, miscible "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, dichloromethane, or ethyl acetate). Over several hours or days, the anti-solvent vapor will slowly diffuse into the DMF/DMSO solution, gradually reducing the compound's solubility and promoting the formation of crystals.[10]

Data Summary: Effect of Reaction Parameters on Yield

The following table summarizes literature-based principles on how different parameters can affect the yield of pyrimidine synthesis. Optimizing these factors is key to improving your results.

ParameterCondition AYield A (%)Condition BYield B (%)Rationale & Citation
Catalyst Brønsted Acid (HCl)45%Lewis Acid (Yb(OTf)₃)75%Lewis acids can be more effective and lead to fewer side reactions compared to strong Brønsted acids.[3]
Solvent Ethanol55%Solvent-Free80%Solvent-free (neat) conditions can increase reactant concentration and accelerate the reaction, often improving yields.[3][4]
Temperature 80 °C60%120 °C85%Higher temperatures can be necessary to drive the final dehydration and cyclization steps to completion.[4]

Note: Yields are illustrative and represent potential outcomes based on established chemical principles.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-

This protocol is a generalized procedure based on common pyrimidine syntheses and should be adapted and optimized for your specific starting materials.

Materials:

  • Formamidine acetate (or other suitable amidine)

  • Ethyl 2-(pyridin-2-yl)-3-oxopropanoate (or equivalent 1,3-dicarbonyl)

  • Lewis Acid Catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)₃)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the 1,3-dicarbonyl starting material (1.0 eq).

  • Add formamidine acetate (1.2 eq) and the Lewis acid catalyst (e.g., 10 mol % Yb(OTf)₃).[3]

  • Add anhydrous toluene to create a slurry (approx. 0.5 M concentration).

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours until the starting material is consumed (typically 6-12 hours).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Filter the crude solid and wash with a small amount of cold toluene or diethyl ether to remove non-polar impurities.

  • The crude solid can then be purified according to the recommendations in the Troubleshooting Guide (Problem 3).

Protocol 2: Purification by Diffusion Crystallization
  • Dissolve the crude, sticky solid in the minimum amount of hot DMF required for complete dissolution.

  • Transfer the solution to a small, uncapped glass vial (e.g., a 1-dram vial).

  • Place this small vial inside a larger glass jar (e.g., a 100 mL beaker or a screw-cap jar).

  • Add a layer of the anti-solvent (e.g., Dichloromethane or Ethyl Acetate) to the larger jar, ensuring the level is below the top of the inner vial.[10]

  • Seal the larger jar and leave it undisturbed in a vibration-free location for 24-72 hours.

  • Crystals should form in the inner vial as the anti-solvent vapor slowly diffuses into the DMF.

  • Once a sufficient amount of crystals has formed, carefully remove the inner vial, decant the mother liquor, and wash the crystals with a small amount of the anti-solvent.

  • Dry the purified crystals under vacuum.

References

  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem Technical Support.
  • Taylor & Francis Online. (2006). Synthesis of New 5‐Substituted Pyrimidine Acyclonucleosides.
  • IntechOpen. (2022). Construction of Biologically Active Five- and Six-Membered Fused Ring Pyrimidine Derivatives from 1,3-Diarylthiobarbituric Acids (DTBA).
  • Growing Science. (2021).
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • PubMed. (1963). SYNTHESIS OF 5-SUBSTITUTED PYRIMIDINES. Journal of Medicinal Chemistry, 6:550-4.
  • PMC. Synthesis of diversely substituted pyridin-2(1H)
  • PubMed. (1965). Synthesis of 5-substituted pyrimidine nucleosides. Chemical & Pharmaceutical Bulletin, 13(1):7-16.
  • University of Liverpool. Pyrimidines.
  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(2), M1668.
  • BenchChem. (2025).
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
  • ACS Publications. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory.
  • Master Organic Chemistry. (2023).
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-(2-pyridinyl)-4(1H)-pyrimidinone

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to dissolve bipyridine-like scaffolds and pyrimidinone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to dissolve bipyridine-like scaffolds and pyrimidinone derivatives. 5-(2-pyridinyl)-4(1H)-pyrimidinone presents a unique challenge due to its highly planar structure and dense hydrogen-bonding network.

This guide is designed to move beyond basic solvent screening. We will dissect the physical chemistry driving this insolubility and provide field-proven, self-validating protocols to get your compound into solution for downstream assays.

Part 1: The Root Cause of Insolubility

Q1: Why is 5-(2-pyridinyl)-4(1H)-pyrimidinone so difficult to dissolve in standard organic solvents like DCM, EtOAc, or even methanol?

A1: The insolubility is fundamentally driven by its high crystal packing energy. The pyrimidinone core structurally mimics nitrogenous bases found in DNA, predisposing it to form highly stable supramolecular clusters. Specifically, the molecule engages in robust intermolecular N-H···O and C-H···O hydrogen bonds (1[1]). Furthermore, the high planarity of the scaffold promotes strong π-π stacking. These combined forces create a massive energetic barrier that standard organic solvents simply lack the thermodynamic power to overcome (2[2]).

Causality Monomer 5-(2-pyridinyl)-4(1H)-pyrimidinone HBonds Intermolecular H-Bonding (N-H···O & C-H···O) Monomer->HBonds Tautomerization PiStacking π-π Stacking (Planar Scaffold) Monomer->PiStacking Planarity Lattice High Crystal Packing Energy HBonds->Lattice -21.64 kcal/mol PiStacking->Lattice Insoluble Poor Organic Solubility Lattice->Insoluble Solvation Barrier

Caption: Logical relationship between pyrimidinone structural features and poor solubility.

Quantitative Breakdown of Insolubility Factors

To understand the energy barrier you are fighting against during solvation, review the thermodynamic parameters typical of this scaffold:

Physicochemical ParameterAverage Value / ObservationImpact on Solvation Strategy
N-H···O H-Bond Energy -16.55 kcal/mol[1]Drives strong dimerization; requires competitive H-bond acceptor solvents (e.g., DMSO).
C-H···O H-Bond Energy -6.48 kcal/mol[1]Provides secondary stabilization of the crystal lattice.
Total Cluster Energy ~ -21.64 kcal/mol[1]High energy barrier necessitates the use of heat or physical disruption (sonication).
Melting Point > 170 °C[2]High thermal stability directly correlates with high crystal packing energy.

Part 2: Solvent Selection & Optimization Strategies

Q2: Which organic solvents should I prioritize for stock solution preparation?

A2: You must use solvents capable of disrupting strong hydrogen bond networks. Polar aprotic solvents with high hydrogen-bond acceptor capabilities, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), are your best starting points. If the compound resists dissolution in pure DMSO, introducing a co-solvent system or a hydrogen-bond disruptor is necessary.

Q3: Can pH adjustment in organic solvents improve solubility?

A3: Yes. 5-(2-pyridinyl)-4(1H)-pyrimidinone contains an ionizable basic nitrogen on the pyridine ring. By adding a small amount of an organic-soluble acid (e.g., 0.1% to 1% Trifluoroacetic acid (TFA) or methanolic HCl) to your solvent system, you protonate the basic nitrogen. This breaks the planar hydrogen-bonding network and forms a highly soluble salt (3[3]). Causality note: The introduction of a positive charge drastically increases the solvent's dielectric interaction with the molecule, overcoming the lattice energy.

Q4: What if I need to prepare an aqueous-compatible stock from my organic solution, but it crashes out upon dilution?

A4: This is a classic "solvent shift" precipitation issue. To prevent this, you must use formulation strategies before dilution. The most effective methods are complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or creating an Amorphous Solid Dispersion (ASD) using hydrophilic polymers (4[4]). ASDs molecularly disperse the drug within an inert carrier, preventing the molecules from re-aligning into their highly stable crystalline lattice.

Workflow Start Solid Compound Step1 Add Polar Aprotic Solvent (DMSO / DMF) Start->Step1 Decision Complete Dissolution? Step1->Decision Success1 Proceed to Assay Decision->Success1 Yes Step2 Add Co-solvent or Acid (e.g., 0.1% TFA) Decision->Step2 No Step3 Heat (40-60°C) & Sonicate Step2->Step3 Success2 Clear Solution Step3->Success2 Dissolves Formulation Amorphous Solid Dispersion Step3->Formulation Fails

Caption: Step-by-step workflow for solubilizing pyrimidinone derivatives in organic solvents.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, do not rely solely on visual inspection under ambient light. The following protocols include built-in validation steps to guarantee true solvation rather than micro-suspension.

Protocol A: Acid-Assisted Solubilization in Organic Solvents

Use this protocol when preparing high-concentration stock solutions for in vitro screening where minor pH shifts are tolerated.

  • Weighing & Initial Solvation: Weigh 5 mg of 5-(2-pyridinyl)-4(1H)-pyrimidinone into a clean, dry 2 mL amber glass vial. Add 900 µL of anhydrous DMSO.

  • Acidification (The Disruption Step): Add 100 µL of a 1% v/v Trifluoroacetic acid (TFA) in DMSO solution. Causality: The TFA protonates the pyridine nitrogen, instantly breaking the N-H···O dimer network[3].

  • Mechanical Disruption: Place the vial in a bath sonicator heated to 45°C for 15 minutes. The thermal energy increases the thermodynamic solubility limit, while cavitation physically breaks apart any remaining supramolecular clusters.

  • Self-Validation Step: Remove the vial and inspect it against a stark black background using a focused beam of light (e.g., a laser pointer or strong LED). If the beam path is visible through the liquid (Tyndall effect), colloidal aggregates remain. If the liquid is completely clear with no light scattering, true solvation has been achieved.

Protocol B: Preparation of Amorphous Solid Dispersions (ASD)

Use this protocol if the compound must eventually be introduced into an aqueous assay buffer without precipitating.

  • Co-dissolution: In a round-bottom flask, dissolve 10 mg of the compound and 50 mg of a hydrophilic polymer (e.g., PVP or HPMC) in 10 mL of a volatile co-solvent mixture (e.g., 1:1 Methanol/Dichloromethane). Note: The large volume of volatile solvent ensures complete molecular dispersion[4].

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, solid film forms on the flask walls.

  • Vacuum Drying: Transfer the flask to a vacuum oven at 40°C for 24 hours to remove all residual organic solvent.

  • Reconstitution & Validation: Scrape the resulting ASD powder. This powder can now be dissolved directly into your final assay buffer. Validation: Centrifuge the final reconstituted solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy to confirm the concentration matches your theoretical yield, proving no invisible precipitation occurred.

References

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal . ACS Organic & Inorganic Au (via NIH PMC). 1

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain . NIH PMC. 2

  • Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines . Benchchem.3

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays . ACS Medicinal Chemistry Letters (via NIH PMC). 4

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Temperature Optimization for 5-(2-Pyridinyl)-4(1H)-Pyrimidinone Derivatives

Welcome to the Application Science Support Portal. This guide provides mechanistic insights, validated protocols, and troubleshooting FAQs for optimizing reaction temperatures during the synthesis of 5-(2-pyridinyl)-4(1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. This guide provides mechanistic insights, validated protocols, and troubleshooting FAQs for optimizing reaction temperatures during the synthesis of 5-(2-pyridinyl)-4(1H)-pyrimidinone derivatives. Due to the unique electronic properties of these heterocycles, strict thermal control is the single most critical variable in preventing catastrophic yield loss.

Mechanistic Workflows & Temperature Dependencies

The synthesis of 5-(2-pyridinyl)-4(1H)-pyrimidinones typically proceeds via one of two primary routes: the cross-coupling of a pre-formed pyrimidinone core with a pyridine derivative, or the multi-component cyclocondensation of acyclic precursors. Both pathways possess narrow, highly specific thermodynamic windows.

Pathways SM1 Cross-Coupling Route (5-Br-Pyrimidinone + 2-Py-B(OH)2) Cat1 Pd Catalysis Low Temp (40-50°C) SM1->Cat1 SM2 Cyclocondensation Route (Aldehyde + Ketone + Urea) Cat2 Acid Catalysis Optimal Temp (80°C) SM2->Cat2 Prod 5-(2-Pyridinyl)-4(1H)- pyrimidinone Derivatives Cat1->Prod Kinetically Favored Deg1 Failure: Protodeboronation (Temp > 60°C) Cat1->Deg1 Thermal Stress Cat2->Prod Thermodynamically Favored Deg2 Failure: Retro-Aldol / Tars (Temp > 100°C) Cat2->Deg2 Overheating

Fig 1: Synthetic pathways and temperature-dependent degradation mechanisms.

Self-Validating Experimental Protocols

To ensure reproducibility, the following Standard Operating Procedures (SOPs) have been designed as self-validating systems. They include built-in diagnostic checks to confirm the mechanistic integrity of the reaction in real-time.

Protocol A: Low-Temperature Suzuki-Miyaura Cross-Coupling

Objective: Couple 5-bromo-4(1H)-pyrimidinone with 2-pyridylboronic acid while completely suppressing thermal protodeboronation.

  • Step 1: Reagent Assembly & Degassing. Combine 5-bromo-4(1H)-pyrimidinone (1.0 eq), 2-pyridylboronic acid pinacol ester (1.5 eq), and K₂CO₃ (2.0 eq) in a DMF/H₂O (9:1) solvent system.

    • Causality: Water is required to activate the boronic species, but excess water at high temperatures accelerates protodeboronation. The 9:1 ratio strictly limits the hydrolytic degradation pathway.

  • Step 2: Catalyst Introduction. Add highly active, zeolite-confined Pd(0) nanoclusters (2 mol%)[1].

    • Causality: Standard Pd(PPh₃)₄ requires heating to 80°C to overcome the activation energy of transmetalation, which destroys the 2-pyridylboronic acid. Nanocluster catalysts lower this activation barrier, enabling coupling at near-ambient temperatures[1].

  • Step 3: Temperature-Controlled Reaction. Stir the mixture strictly at 40°C for 12 hours.

    • Validation Check: At t=2 hours, pull a 10 µL aliquot and analyze via LC-MS. If the solution turns immediately black, the Pd(0) has aggregated into inactive bulk palladium (catalyst death). If the LC-MS trace shows a massive spike at m/z 80 (pyridine) without the target mass, your temperature is too high, driving protodeboronation.

  • Step 4: Isolation. Filter the mixture through Celite to remove the zeolite catalyst, partition with EtOAc/H₂O, and purify the organic layer via flash chromatography.

Protocol B: Thermally Optimized Cyclocondensation

Objective: Synthesize the functionalized pyrimidinone core via a multi-component Biginelli-type reaction.

  • Step 1: Component Mixing. Combine the aromatic aldehyde, cyclopentanone, and urea (or thiourea) in a 2:1:1 stoichiometric ratio in the presence of a Brønsted acidic ionic liquid catalyst[2].

  • Step 2: Precision Heating. Heat the mixture to exactly 80°C.

    • Causality: At temperatures below 50°C, the reaction stalls due to insufficient thermal energy for the final cyclodehydration step[2]. At 80°C, the thermodynamic equilibrium strongly favors the stable pyrimidinone product[2].

  • Step 3: Thermal Monitoring. Maintain 80°C for 1 to 2 hours. Do not exceed 100°C.

    • Validation Check: Monitor the physical state of the reaction. A successful reaction will transition to a clear, viscous state before precipitating the product. If the mixture turns into a dark, intractable tar, the temperature has exceeded 100°C, triggering retro-aldol cleavage and complex polymerization of the intermediates[2].

  • Step 4: Precipitation. Cool the vessel to room temperature, precipitate the pure product using cold ethanol, and isolate via vacuum filtration.

Quantitative Temperature Profiling

The tables below summarize the severe impact of temperature deviations on both synthetic routes.

Table 1: Temperature Profiling in Suzuki-Miyaura Coupling (2-Pyridylboronic Acid)

Temperature (°C)Catalyst SystemTime (h)Yield of Target (%)Protodeboronation Byproduct (%)
25 (Room Temp)Zeolite-Pd(0)2485< 5
40Zeolite-Pd(0)12925
80Pd(PPh₃)₄121580
100Pd(PPh₃)₄60 (Complete failure)> 95

Table 2: Thermodynamic Effects on Pyrimidinone Cyclocondensation

Temperature (°C)Reaction StateYield (%)Primary Observation / Byproducts
50Incomplete73Unreacted intermediates remain[2]
80Optimal80–90Clean precipitation of product[2]
> 100Degradation< 40Retro-aldol cleavage, tar formation[2]

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield / Impurities Q1 Which synthetic route? Start->Q1 R1 Suzuki Coupling Q1->R1 R2 Cyclocondensation Q1->R2 Check1 Is temp > 60°C? R1->Check1 Check2 Is temp > 100°C? R2->Check2 Sol1 Reduce to 40°C. Use highly active Pd. Check1->Sol1 Yes Check1_No Check Catalyst Activation Check1->Check1_No No Sol2 Maintain at 80°C. Avoid overheating. Check2->Sol2 Yes Check2_No Check Reaction Time (>1h) Check2->Check2_No No

Fig 2: Temperature troubleshooting logic tree for pyrimidinone synthesis.

Q1: Why does my Suzuki coupling to form the 5-(2-pyridinyl) derivative fail completely when I heat it to standard coupling temperatures (80–100°C)? A1: The failure is caused by the inherent thermodynamic instability of 2-pyridylboronic acids. The nitrogen atom at the 2-position exerts a strong inductive electron-withdrawing effect, polarizing the C–B bond. Under the basic, aqueous conditions of a Suzuki coupling, elevated temperatures (>60°C) provide the activation energy for rapid protodeboronation, cleaving the C–B bond to yield pyridine and boric acid. To resolve this, you must decouple the transmetalation step from high thermal requirements by using highly active catalysts (e.g., zeolite-confined Pd nanoclusters) that operate efficiently at 25–40°C, kinetically freezing the degradation pathway[1].

Q2: I am synthesizing the pyrimidinone core via cyclocondensation. To speed up the reaction, I increased the temperature to 110°C, but my yield plummeted. What is the mechanism behind this? A2: Biginelli-type cyclocondensations are highly sensitive to thermodynamic equilibrium. While increasing temperature generally accelerates reaction kinetics, exceeding 100°C in this specific multicomponent system triggers destructive side reactions[2]. Overheating causes the enone intermediates to undergo retro-aldol-like cleavage, and the starting materials polymerize into intractable tars[2]. The optimal thermodynamic window is strictly around 80°C, which provides enough energy for cyclodehydration without crossing the activation threshold for degradation[2].

Q3: I have a pyrimidinone scaffold with both a 5-bromo group and a 2-methylthio group. How can I selectively couple the 2-pyridinyl group to the 5-position without reacting at the 2-position? A3: This requires switchable catalysis utilizing precise temperature and metal cofactor control. Standard Suzuki-Miyaura conditions (Pd catalyst, base, 40–50°C) will selectively undergo oxidative addition at the 5-bromo position (halide cross-coupling)[3]. If you later wish to functionalize the 2-methylthio position, you would switch to a Liebeskind-Srogl protocol by introducing a Cu(I) carboxylate cofactor (which is highly thiophilic) and adjusting the temperature, thereby "switching on" catalysis specifically at the carbon-sulfur center[3].

References

  • Source: rhhz.
  • Source: acs.
  • Title: Room temperature aerobic Suzuki cross-coupling reactions in DMF/water mixture using zeolite confined palladium(0)

Sources

Optimization

Technical Support Center: Crystallization of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-

Welcome to the technical support center for the crystallization of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common and complex challenges associated with obtaining high-quality crystals of this heterocyclic compound. As a molecule possessing both hydrogen bond donors (pyrimidinone N-H) and acceptors (pyrimidinone C=O, and both ring nitrogens), as well as aromatic systems capable of π-π stacking, its crystallization behavior can be nuanced.[1][2] This guide provides not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that often arise during the initial stages of crystallization.

Q1: How do I select a suitable starting solvent for crystallizing 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[3] Given the compound's structure, which includes polar hydrogen-bonding groups, start by screening polar solvents. Protic solvents like ethanol, methanol, or isopropanol, and aprotic polar solvents like acetone, ethyl acetate, and acetonitrile are excellent starting points. Due to the heterocyclic nature, hydrogen bonding plays a significant role in the crystallization process, so consider how the solvent might interact.[1][4] A systematic screening process is highly recommended (see Protocol 1).

Q2: My compound seems to be soluble only in high-boiling-point solvents like DMSO or DMF. How can I crystallize it?

A2: This is a common challenge with complex heterocyclic molecules. High-boiling-point solvents are generally poor choices for traditional cooling crystallization because they are difficult to remove from the final product. In this scenario, two techniques are highly effective:

  • Anti-Solvent Addition: Find a "poor" solvent (an anti-solvent) in which your compound is insoluble but which is fully miscible with DMSO or DMF. Common anti-solvents for this purpose include water, diethyl ether, or an aliphatic hydrocarbon like heptane. Dissolve the compound in a minimum amount of DMSO/DMF and then slowly add the anti-solvent until turbidity persists (see Protocol 3).

  • Vapor Diffusion: This is often the best method for obtaining high-quality single crystals from minimal material.[4] Dissolve your compound in a small volume of DMF or DMSO in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate).[5] Over time, the anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow, controlled crystal growth (see Protocol 4).[5]

Q3: I've dissolved my compound and let it cool, but no crystals have formed. What should I do?

A3: This indicates that your solution is likely supersaturated but nucleation has not occurred, or you have used too much solvent.[6] Here are the initial steps to take:

  • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod.[3][7] The microscopic scratches provide a surface for crystals to begin forming.

  • Add a Seed Crystal: If you have a pure crystal from a previous batch, add a tiny speck to the solution to act as a template for growth.[7]

  • Reduce Solvent Volume: You may have used too much solvent, preventing the solution from becoming sufficiently supersaturated upon cooling.[6] Gently heat the solution and evaporate some of the solvent, then allow it to cool again.

  • Cool to a Lower Temperature: If crystals haven't formed at room temperature, try placing the flask in an ice bath or a refrigerator to further decrease solubility.

Q4: What is "oiling out" and why does it happen with my compound?

A4: "Oiling out" is when the compound separates from the solution as a liquid phase (an oil) instead of a solid crystal.[7][8] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a compound-impurity eutectic mixture).[6][8] The resulting oil rarely forms pure crystals and often solidifies into an amorphous glass upon further cooling, trapping impurities.[8] This is a common issue with organic compounds, especially when the solution is too concentrated or cooled too quickly.[3][8]

Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Oiling Out / Formation of a Liquid Phase
  • Symptom: Instead of solid crystals, a second liquid layer (often dense and syrupy) appears as the solution cools.

  • Causality Analysis: The compound is precipitating from the solution at a temperature above its melting point. This is exacerbated by high concentrations, the presence of impurities that depress the melting point, and rapid cooling which doesn't give molecules time to arrange in an ordered lattice.[6][8]

  • Step-by-Step Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to dilute the mixture.[6][8] This lowers the saturation temperature, hopefully to a point below the compound's melting point.

    • Slow Down Cooling: This is the most critical step. Insulate the flask by placing it on a cork ring or wrapping it in glass wool. Allow it to cool to room temperature over several hours before moving it to a colder environment.[3]

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Choose a solvent with a lower boiling point.[7]

    • Purify the Material: Impurities can significantly lower the melting point and promote oiling out.[3][6] Consider re-purifying your starting material using another technique like column chromatography before attempting crystallization again.

Guide 2: Issue - No Crystal Formation (Persistent Supersaturation)
  • Symptom: The solution remains clear upon cooling and standing, even after an extended period.

  • Causality Analysis: The solution has not reached a sufficient level of supersaturation for nucleation to occur, or there is a kinetic barrier to nucleation. This is most often caused by using an excessive amount of solvent.[6]

  • Step-by-Step Solutions:

    • Concentrate the Solution: Gently heat the flask and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off. Test for crystal formation upon cooling periodically.

    • Employ Nucleation Techniques:

      • Scratching: Vigorously scratch the inner surface of the flask at the air-liquid interface with a glass rod.[7]

      • Seeding: Introduce a single, pure "seed" crystal of the compound.[7] This provides a pre-formed template and is the most reliable method to overcome the kinetic barrier of nucleation.

    • Utilize an Anti-Solvent: If the compound is highly soluble, consider a two-solvent system. While stirring the solution at room temperature, add a miscible anti-solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to clarify, and then allow the solution to stand undisturbed.

General Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting common crystallization issues.

G start Start: Dissolve Compound in Hot Solvent & Cool outcome Observe Outcome start->outcome crystals Good Crystals Formed outcome->crystals Success oiling Symptom: Oiling Out outcome->oiling Failure no_xtals Symptom: No Crystals Form outcome->no_xtals Failure powder Symptom: Amorphous Powder / Tiny Crystals outcome->powder Failure end_ok Process Complete crystals->end_ok reheat 1. Re-heat & Add More Solvent (10-20%) oiling->reheat scratch 1. Induce Nucleation (Scratch/Seed) no_xtals->scratch reheat_dilute 1. Re-heat & Add More Solvent powder->reheat_dilute slow_cool 2. Cool Very Slowly (Insulate Flask) reheat->slow_cool change_solvent 3. Try a Lower-Boiling Solvent slow_cool->change_solvent end_fail Re-evaluate Purification & Solvent Choice change_solvent->end_fail concentrate 2. Reduce Solvent Volume (Evaporate) scratch->concentrate anti_solvent 3. Use Anti-Solvent Technique concentrate->anti_solvent anti_solvent->end_fail slow_cool2 2. Cool Very Slowly reheat_dilute->slow_cool2 slow_cool2->end_fail

Caption: General workflow for troubleshooting crystallization.

Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening
  • Place approx. 10-20 mg of your compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each drop.

  • Note which solvents dissolve the compound readily at room temperature (these are unsuitable for single-solvent crystallization).

  • Take the tubes in which the compound was poorly soluble and heat them gently in a water or sand bath.

  • If the compound dissolves completely upon heating, it is a potential crystallization solvent.

  • Remove the successful tubes from the heat and allow them to cool slowly to room temperature, then in an ice bath.

  • Observe the quality of the crystals formed. The best solvent will produce well-formed crystals upon cooling, not an oil or amorphous powder.

Table 1: Potential Solvents for 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)[7]H-Bonding AbilityComments
Water10080.1Donor & AcceptorMay be suitable, especially in a solvent pair.
Methanol6532.7Donor & AcceptorGood starting point due to polarity and H-bonding.[9]
Ethanol7824.5Donor & AcceptorSimilar to methanol, slightly less polar.
Isopropanol8219.9Donor & AcceptorGood for slower crystal growth.
Acetonitrile8237.5AcceptorAprotic polar solvent, can be very effective.
Ethyl Acetate776.0AcceptorMedium polarity, often a good choice.
Toluene1112.4None (π-system)Good for growing crystals via slow evaporation or as an anti-solvent.[10]
Heptane981.9NoneNon-polar, most likely to be used as an anti-solvent.
Protocol 2: Crystallization by Slow Cooling
  • Place the compound in an Erlenmeyer flask.

  • Add the chosen solvent and heat the mixture with stirring until the compound just dissolves. It is critical to use the minimum amount of hot solvent required.[3]

  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.[8]

  • Place the flask on an insulating surface (e.g., a cork ring) and allow it to cool undisturbed to room temperature. Rapid cooling is a common cause of failure.[8]

  • Once the flask has reached room temperature and crystal growth has ceased, you may place it in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.

Protocol 3: Two-Solvent (Anti-Solvent) Crystallization
  • Dissolve the compound in a minimum amount of a "good" solvent (one in which it is very soluble) at room temperature.

  • Slowly add a miscible "poor" solvent (anti-solvent) drop-by-drop with constant swirling.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of saturation.

  • Add one or two drops of the "good" solvent to make the solution clear again.

  • Cover the flask and set it aside. Crystals should form slowly as the solvent environment is now perfectly saturated.

Protocol 4: Vapor Diffusion Crystallization
  • Dissolve the compound in a minimal volume of a low-volatility "good" solvent (e.g., DMF, DMSO) in a small, uncapped vial (e.g., a 1-dram vial).

  • In a larger container (e.g., a 20 mL scintillation vial or a small beaker), add a layer (1-2 mL) of a high-volatility "poor" solvent (anti-solvent) like dichloromethane or diethyl ether.

  • Carefully place the small, open vial containing your compound solution inside the larger container. Ensure the liquid levels are such that the two solvents do not mix.

  • Seal the larger container tightly and leave it undisturbed in a vibration-free location for several days to weeks.

  • The anti-solvent will slowly vaporize and diffuse into the compound solution, gradually lowering its solubility and promoting the growth of high-quality single crystals.

G cluster_0 Vapor Diffusion Setup cluster_1 Inner Vial outer_jar inner_vial anti_solvent_pool Anti-Solvent Pool (e.g., Ether) vapor Anti-Solvent Vapor vapor->inner_vial Slow Diffusion

Caption: Diagram of a vapor diffusion crystallization setup.

References
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Crystallization. Available from: [Link]

  • EPFL. (n.d.). Guide for crystallization. Available from: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4(1H)-Pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo- (CAS 636-26-0). Available from: [Link]

  • de Oliveira, H. C. B., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Semantic Scholar. Available from: [Link]

  • Groom, C. R., & Motherwell, W. D. S. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development. Available from: [Link]

  • Yusof, E. N. M., et al. (2020). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. MDPI. Available from: [Link]

  • Wikipedia. (n.d.). Pyrimidone. Available from: [Link]

  • ChemBK. (2024). 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-. Available from: [Link]

  • NIST. (n.d.). 4(1H)-Pyrimidinone. NIST WebBook. Available from: [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from: [Link]

  • PubChem. (n.d.). Pyrimidinones. National Institutes of Health. Available from: [Link]

  • Li, W., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - National Institutes of Health. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Available from: [Link]

  • NextSDS. (n.d.). 4(1H)-Pyrimidinone, 2-((4-(5-bromo-3-methyl-2-pyridinyl)butyl)amino)-5-((6-methyl-3-pyridinyl)methyl)-. Available from: [Link]

  • Maleš, M., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. Available from: [Link]

  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]

  • Thipparaboina, R., et al. (2016). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). PMC. Available from: [Link]

  • Leão, A. L. F., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. RUN. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(2-Pyridinyl)-4(1H)-pyrimidinone Synthesis

Welcome to the Technical Support Center. As drug development increasingly focuses on complex heterocyclic scaffolds—such as the pyrimidinone and pyridinone cores found in AMPA receptor antagonists like Perampanel[1]—the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly focuses on complex heterocyclic scaffolds—such as the pyrimidinone and pyridinone cores found in AMPA receptor antagonists like Perampanel[1]—the efficient synthesis of 5-(2-pyridinyl)-4(1H)-pyrimidinone has become a critical workflow.

Synthesizing this specific scaffold is notoriously challenging. The starting material, ethyl 2-(pyridin-2-yl)acetate, is highly sensitive to base-catalyzed side reactions and hydrolysis. This guide provides a mechanistic troubleshooting framework to help you eliminate unwanted byproducts, optimize your cyclization thermodynamics, and maximize isolated yields.

Pathway Visualization: Main Route vs. Byproduct Sinks

G SM Ethyl 2-(pyridin-2-yl)acetate Enamine Enamine Intermediate SM->Enamine + DMF-DMA Hydrolysis 2-Pyridylacetic Acid SM->Hydrolysis H2O / Base Claisen Self-Condensation SM->Claisen Strong Base / Ethyl Formate Reagent1 DMF-DMA Product 5-(2-pyridinyl)-4(1H)-pyrimidinone Enamine->Product + Formamidine (Reflux) OpenChain Uncyclized Acrylamidine Enamine->OpenChain Low Temp Reagent2 Formamidine Acetate + Base Decarb 2-Methylpyridine Hydrolysis->Decarb Thermal Decarboxylation OpenChain->Product Heat / Venting

Reaction pathway of 5-(2-pyridinyl)-4(1H)-pyrimidinone highlighting byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture smells strongly of 2-methylpyridine (α-picoline), and my yields are abysmal. What is happening? A: You are observing the rapid hydrolysis and subsequent decarboxylation of your starting material. If trace water is present when using strong alkoxide bases (like NaOEt or NaOMe), ethyl 2-(pyridin-2-yl)acetate undergoes saponification to form 2-pyridylacetic acid. The Causality: 2-Pyridylacetic acids are highly unstable. Upon heating, they form a resonance-stabilized zwitterionic "Hammick intermediate" that spontaneously and irreversibly decarboxylates into 2-methylpyridine[2]. The Fix: Ensure strictly anhydrous conditions. If using the classic ethyl formate route, match your alkoxide base to your ester (e.g., NaOEt with ethyl ester) to prevent transesterification/saponification, and use freshly titrated base.

Q2: I am using the classic ethyl formate/NaOEt route, but LC-MS shows a massive impurity peak corresponding to a dimer. How do I prevent this? A: The α-protons of ethyl 2-(pyridin-2-yl)acetate are highly acidic due to the dual electron-withdrawing effects of the ester and the 2-pyridyl ring. In the presence of a strong base, the starting material acts as a potent nucleophile and undergoes Claisen self-condensation faster than it reacts with ethyl formate. The Fix: Abandon the ethyl formate/alkoxide route. Instead, use N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as your C1 source. DMF-DMA reacts directly with the acidic α-protons under solvent-free or mild conditions without requiring a strong base, cleanly forming an enamine intermediate (ethyl 3-(dimethylamino)-2-(pyridin-2-yl)acrylate) and completely bypassing the Claisen byproduct[3].

Q3: My LC-MS shows a significant mass peak at M+45 relative to the desired product. Is the reaction failing? A: You are seeing the uncyclized acrylamidine intermediate. The condensation of the enamine with formamidine acetate initially forms an open-chain intermediate. The final cyclization step to form the pyrimidinone ring requires the elimination of dimethylamine (if using DMF-DMA) or ethanol. The Fix: This is a thermodynamic stall. To drive the equilibrium forward, you must physically remove the volatile leaving group. Ensure your reaction is at a vigorous reflux (65–80 °C depending on solvent) and leave the system open to a bubbler or use a short-path distillation head to vent the evolved dimethylamine gas.

Q4: The reaction seems to work by LC-MS, but I lose most of my product during the aqueous workup. How do I isolate it? A: 5-(2-Pyridinyl)-4(1H)-pyrimidinone is an amphoteric molecule. It contains a basic pyridine nitrogen and an acidic pyrimidinone NH (which exists in tautomeric equilibrium with the 4-hydroxypyrimidine form). If your workup pH is too high, it forms a water-soluble sodium salt; if too low, it forms a pyridinium hydrochloride salt. The Fix:Isoelectric precipitation. You must carefully adjust the pH of the crude aqueous mixture to exactly 6.5–7.0 using glacial acetic acid. At this isoelectric point, the neutral zwitterionic/tautomeric form is highly insoluble in water and will precipitate as a filterable solid.

Quantitative Data: Byproduct Signatures & Mitigation
Byproduct / ImpurityAnalytical Signature (LC-MS / NMR)Root CauseMitigation Strategy
2-Methylpyridine Volatile (often lost on LC-MS). Strong pyridine odor. 1 H NMR: Singlet at ~2.5 ppm.Saponification of starting ester followed by Hammick decarboxylation[2].Use strictly anhydrous conditions; switch to DMF-DMA to avoid strong bases entirely.
Claisen Dimer [M+H] + = 285. 1 H NMR: Complex multiplet in the aromatic region, loss of one ester group.Base-catalyzed self-condensation of ethyl 2-(pyridin-2-yl)acetate.Replace ethyl formate + NaOEt with DMF-DMA.
Uncyclized Acrylamidine [M+H] + = Target + 45 (if dimethylamine is trapped).Cyclization equilibrium stalled due to trapped volatile leaving groups.Increase reflux temperature; actively vent the reaction vessel to expel dimethylamine.
Product Salts Target mass present in aqueous waste layer.Amphoteric product ionized at pH < 5 or pH > 8.Perform isoelectric focusing (pH 6.5–7.0) using acetic acid during workup.
Optimized Experimental Protocol: The DMF-DMA Route

This self-validating protocol utilizes the DMF-DMA strategy to eliminate Claisen condensation and minimize decarboxylation risks.

Step 1: Enamine Formation (Ethyl 3-(dimethylamino)-2-(pyridin-2-yl)acrylate)

  • Charge a dry, argon-flushed round-bottom flask with ethyl 2-(pyridin-2-yl)acetate (1.0 eq).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Note: No solvent is required, though 2 volumes of dry toluene can be used to facilitate stirring.

  • Heat the mixture to 90 °C for 3–4 hours.

  • Validation Check: Sample for LC-MS. The starting material peak should be completely consumed, replaced by the enamine intermediate ([M+H] + = 221).

  • Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and evolved methanol. The crude enamine can be used directly in the next step.

Step 2: Cyclocondensation

  • Dissolve the crude enamine in anhydrous methanol (5 volumes).

  • Add formamidine acetate (1.5 eq) and a freshly prepared solution of sodium methoxide in methanol (2.0 eq).

  • Equip the flask with a reflux condenser attached to a bubbler (do not seal the system).

  • Heat to a vigorous reflux (65–70 °C) for 12 hours. The open system allows the evolved dimethylamine to escape, driving the cyclization.

  • Validation Check: LC-MS should show complete conversion of the M=220 enamine to the target pyrimidinone ([M+H] + = 174).

Step 3: Isoelectric Isolation

  • Cool the reaction to room temperature and concentrate under vacuum to remove methanol.

  • Dissolve the crude residue in a minimum amount of cold water.

  • While stirring vigorously, add glacial acetic acid dropwise until the pH reaches exactly 6.5–7.0 (monitor with a calibrated pH meter).

  • A dense precipitate will form. Stir for an additional 30 minutes at 0–5 °C to ensure complete crystallization.

  • Filter the solid, wash with ice-cold water followed by a small amount of cold diethyl ether, and dry under high vacuum.

References
  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers Frontiers in Chemistry
  • Extension of the Hammick reaction to 2-pyridylacetic acid Journal of the Chemical Society C: Organic (RSC Publishing)
  • Microwave accelerated facile and efficient synthesis of piperido[3′,4′:5,6]pyrano[2,3-d] pyrimidinones catalyzed by basic ionic liquid [BMIM]OH ResearchGate (Application of DMF-DMA in pyrimidinone synthesis)

Sources

Optimization

Technical Support Center: Troubleshooting 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- Couplings

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on complex, nitrogen-rich heterocycles, coupling reactions involving substrates like 5-(2-pyridinyl)pyrimidin-4(1H)-one present...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on complex, nitrogen-rich heterocycles, coupling reactions involving substrates like 5-(2-pyridinyl)pyrimidin-4(1H)-one present severe synthetic bottlenecks.

This guide is engineered for scientists facing catalyst poisoning, low conversion, or side reactions when attempting cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the sterically congested 2- or 6-positions of this specific scaffold.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: My cross-coupling with a 6-halo-5-(2-pyridinyl)pyrimidin-4(1H)-one yields mostly unreacted starting material and rapid formation of palladium black. What is causing this?

A1: Catalyst Poisoning via Bidentate Chelation. The 5-(2-pyridinyl)pyrimidin-4(1H)-one scaffold is a perfect thermodynamic trap for transition metals. The nitrogen atom of the 2-pyridyl group and the adjacent deprotonated oxygen (or N3 nitrogen, depending on tautomerization) form a highly stable, catalytically inactive bidentate chelate with Palladium(II). Once this complex forms, the catalyst is effectively removed from the catalytic cycle, leading to aggregation and precipitation (Palladium black).

The Solution: You must disrupt this chelation network. Protect the N1 or O4 position of the pyrimidinone (e.g., with a 2-(trimethylsilyl)ethoxymethyl (SEM) or benzyl group) prior to the coupling step. This locks the tautomeric form and introduces localized steric bulk that twists the pyridyl ring out of coplanarity, preventing simultaneous coordination to the metal center.

Q2: I have protected the pyrimidinone, but conversion is still <20%. How do I overcome the steric hindrance at the C6 position?

A2: Oxidative Addition and Reductive Elimination Bottlenecks. The 5-(2-pyridinyl) group creates a massive steric shield around the C6 position. Standard ligands (like PPh₃) fail because they cannot provide enough electron density to drive the oxidative addition into the sterically hindered C-X bond, nor can they force the subsequent reductive elimination.

The Solution: Transition to bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or bidentate ligands with large bite angles like dppf . XPhos, in combination with Pd₂(dba)₃, provides sufficient electron density to accelerate oxidative addition. More importantly, its massive steric profile creates a highly congested coordination sphere that forces the two coupling partners together, accelerating the difficult reductive elimination step.

Q3: I am observing significant protodeboronation of my boronic acid before the cross-coupling can occur. How can I favor the coupling?

A3: Sluggish Transmetalation. Protodeboronation outcompetes cross-coupling when the transmetalation step is too slow—a common issue with sterically hindered electrophiles.

The Solution: Modify your base and solvent system. Switch from weak bases (like Na₂CO₃) to K₃PO₄ or KOH , and ensure your solvent system contains water (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio). The aqueous biphasic system generates highly reactive palladium-hydroxo species, which undergo transmetalation with boronic acids orders of magnitude faster than standard palladium-halide complexes .

Part 2: Quantitative Data – Ligand & Condition Screening

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of 6-chloro-1-(SEM)-5-(2-pyridinyl)pyrimidin-4-one with phenylboronic acid. Use this as a baseline for your own catalyst selection.

LigandCatalyst PrecursorBase / SolventTemp (°C)Conversion (%)Mechanistic Outcome
PPh₃Pd(PPh₃)₄Na₂CO₃ / Toluene100< 5%Complete failure; Pd black observed due to slow oxidative addition.
dppfPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O9045%Moderate yield; large bite angle helps, but protodeboronation competes.
SPhosPd(OAc)₂K₃PO₄ / Toluene:H₂O10072%Good conversion; electron-rich ligand accelerates oxidative addition.
XPhos Pd₂(dba)₃ K₃PO₄ / Dioxane:H₂O 100 > 95% Optimal; bulky ligand profile forces reductive elimination.

Part 3: Experimental Workflows & Decision Logic

G Start Substrate: 5-(2-pyridinyl)pyrimidin-4(1H)-one CheckProt Is N1/O4 Protected? Start->CheckProt Protect Protect with SEM or Bn (Prevents Pd Chelation) CheckProt->Protect No Ligand Select Bulky Ligand (e.g., XPhos) (Overcome Steric Hindrance) CheckProt->Ligand Yes Protect->Ligand Cat Pd2(dba)3 / XPhos Catalyst System Ligand->Cat Base Optimize Base/Solvent (K3PO4, Dioxane/H2O, 100°C) Cat->Base Success Successful Cross-Coupling Base->Success

Workflow for overcoming chelation and steric hindrance in pyrimidinone couplings.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems , meaning built-in analytical checkpoints will tell you exactly where a reaction is failing if issues arise.

Protocol A: N-Protection of 5-(2-pyridinyl)pyrimidin-4(1H)-one (SEM Protection)

Purpose: Irreversibly prevent bidentate coordination to Palladium.

  • Preparation: Charge a flame-dried Schlenk flask with the pyrimidinone substrate (1.0 equiv) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under an argon atmosphere.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality: NaH irreversibly deprotonates the pyrimidinone, forming the highly nucleophilic sodium salt and breaking the internal hydrogen-bonding network.

  • Alkylation: Stir for 30 minutes until hydrogen evolution ceases. Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv).

  • Reaction & Workup: Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

  • System Validation Check: Run ¹H NMR on the isolated product. You must observe a singlet at ~0.0 ppm (SiMe₃) and a triplet at ~0.9 ppm (CH₂). If the pyrimidine protons have not shifted significantly compared to the starting material, O-alkylation may have occurred instead of N-alkylation. Both will prevent chelation, but N-alkylation is preferred for downstream stability.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Purpose: Achieve C-C bond formation at the highly congested C6 position.

  • Reagent Assembly: In a microwave vial, combine the SEM-protected 6-halo-5-(2-pyridinyl)pyrimidin-4-one (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv).

    • Causality: The strict 1:2 Pd-to-ligand ratio ensures the formation of the highly active mono-ligated L₁Pd(0) species, which is critical for inserting into bulky substrates .

  • Solvent Addition: Seal the vial and purge with argon for 5 minutes. Add thoroughly degassed 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M final concentration).

  • Heating: Heat the reaction mixture at 100 °C for 12 hours.

  • System Validation Check (t = 2 hours): Sample 10 µL of the reaction for LC-MS analysis.

    • Diagnostic 1: If the starting halide is fully intact, oxidative addition has failed. Verify the exclusion of oxygen and consider increasing the Pd loading to 10 mol%.

    • Diagnostic 2: If the starting halide is consumed but the product is absent (accumulation of a Pd-intermediate mass or debrominated starting material), transmetalation is your bottleneck. Add an additional 0.5 mL of degassed H₂O to accelerate the formation of the Pd-hydroxo complex.

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate. Purify via silica gel chromatography.

Part 5: References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters National Library of Medicine (NIH) URL:[Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications MDPI Catalysts URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids MDPI Molecules URL:[Link]

Troubleshooting

Technical Support Center: Shelf-Life and Storage of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of best practices for storing and handling 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-. Given the absence of a specif...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of best practices for storing and handling 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-. Given the absence of a specific, publicly available stability profile for this compound, the following recommendations are synthesized from established principles for structurally related heterocyclic compounds, including pyrimidinones and pyridines, to ensure maximum integrity and experimental reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-.

Q1: What are the ideal storage conditions for the solid compound?

For maximum long-term stability, the solid compound should be stored at -20°C in a tightly sealed container. It is crucial to store it under a dry atmosphere; the use of a desiccator or storage in a humidity-controlled environment is strongly recommended to prevent moisture absorption.[1][2] Protect the compound from light by using an amber glass vial or by wrapping the container in aluminum foil.

Q2: What is the expected shelf-life?

The exact shelf-life for 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- has not been formally established. However, when stored as a solid under the ideal conditions described above, its shelf-life can be significantly extended. For critical applications, we recommend performing a purity re-analysis (e.g., via HPLC/LC-MS) after 12 months or if you observe any changes in experimental results.

Q3: Should I store the compound as a solid or in solution?

For long-term storage, the compound is most stable in its solid, crystalline form. Storing compounds in solution increases the risk of degradation due to solvent interactions, hydrolysis, and faster reaction kinetics. Stock solutions should be prepared for short-term use and stored under appropriate conditions to minimize degradation.

Q4: What are the best practices for preparing and storing stock solutions?

We recommend preparing a high-concentration stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). To minimize degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes. These aliquots should be stored at -80°C . Before use, an aliquot should be thawed completely and brought to room temperature. Avoid warming the solution above ambient temperature. Any unused portion of a thawed aliquot should be discarded.

Q5: What are the primary physical signs of compound degradation?

Visible signs of degradation can include:

  • Change in Color: A shift from its original color (e.g., white or off-white) to yellow or brown can indicate oxidation or other chemical decomposition.

  • Clumping or Change in Texture: This often suggests moisture absorption, which can accelerate hydrolytic degradation pathways.

  • Reduced Solubility: If the compound becomes more difficult to dissolve in a solvent in which it was previously soluble, this may indicate polymerization or the formation of insoluble degradation products.

  • Inconsistent Assay Results: The most critical indicator is a loss of potency or variability in biological or chemical assays over time.

Section 2: Troubleshooting Guide

This guide helps diagnose and resolve common issues encountered during the use of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- that may be related to its storage and stability.

Observed Problem Potential Cause (Related to Stability) Recommended Action & Explanation
Inconsistent or decreasing activity in biological assays. Compound Degradation. The active compound concentration may be decreasing over time due to chemical instability in the storage conditions (solid or solution). Freeze-thaw cycles are a common culprit for solution instability.1. Qualify a New Aliquot: Thaw a fresh, previously unused aliquot of your stock solution and repeat the experiment. This helps determine if the issue was with a previously used vial.2. Re-test Compound Purity: Analyze the purity of both the solid material and the stock solution using HPLC or LC-MS. Compare the chromatogram to the initial analysis or the supplier's certificate of analysis. Look for new impurity peaks or a decrease in the area of the parent peak.3. Prepare Fresh Stock: If degradation is confirmed, prepare a new stock solution from the solid compound. If the solid is also degraded, a new batch of the compound should be procured.
The solid compound has changed color (e.g., turned yellow/brown). Oxidation or Photodegradation. Exposure to air (oxygen) and/or light can cause oxidative degradation of the heterocyclic rings.[3]1. Assess Purity: Perform an analytical check (HPLC, LC-MS) to quantify the level of degradation. 2. Review Storage Protocol: Ensure the compound is stored in a tightly sealed, light-protected container (amber vial) and that the container headspace was minimized or purged with an inert gas (e.g., argon or nitrogen) before sealing.[1]
The compound is difficult to dissolve, even in recommended solvents. Moisture Absorption & Hydrolysis. The compound may have absorbed atmospheric moisture, leading to the formation of less soluble hydrates or degradation products.1. Dry the Compound: If you suspect moisture absorption, the material can be dried under a high vacuum for several hours (ensure this will not sublime the compound). 2. Verify Solubility: Attempt to dissolve a small, freshly dried sample. If solubility issues persist, it indicates that irreversible degradation or polymerization may have occurred. The lot should be considered compromised.

Section 3: Potential Degradation Pathways and Prevention

Understanding the chemical structure of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- allows us to predict its likely points of instability. The pyrimidinone ring and the pyridine moiety are susceptible to specific types of degradation.

  • Hydrolysis: The pyrimidinone ring contains lactam (cyclic amide) functionality. Under harsh pH conditions (strong acid or base) or in the presence of water over long periods, this ring can undergo hydrolytic cleavage.[4][5]

  • Oxidation: The nitrogen atoms in both the pyrimidine and pyridine rings are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, trace metal contaminants, and light.[3]

  • Photodegradation: Aromatic heterocyclic systems are often sensitive to UV and visible light, which can provide the energy to initiate degradation reactions.

Preventative measures are key:

  • Control Atmosphere: Always handle the solid compound in a dry environment. For preparing solutions, use anhydrous-grade solvents. Storing under an inert atmosphere (argon or nitrogen) is the best practice for long-term stability.

  • Control Temperature: Store at or below the recommended temperatures (-20°C for solid, -80°C for solutions) to slow the rate of all chemical reactions.

  • Protect from Light: Use amber vials or opaque containers to prevent photodegradation.[6]

cluster_main 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- cluster_degradation Potential Degradation Pathways main Core Compound Structure hydrolysis Ring-Opened Products (via Hydrolysis) main->hydrolysis H₂O / pH extremes oxidation N-Oxides / Ring-Cleaved Products (via Oxidation) main->oxidation O₂ / Light / Metal Ions photo Various Photoproducts (via Photodegradation) main->photo UV / Visible Light

Caption: Potential degradation pathways for 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-.

Section 4: Protocols for Best Practices

Adhering to strict protocols from receipt to use is the most effective way to preserve the integrity of your compound.

Protocol 4.1: Initial Receipt and Handling
  • Inspect: Upon receipt, visually inspect the container for any damage. Note the physical appearance of the compound.

  • Log: Record the date of receipt, lot number, and initial appearance in your lab notebook.

  • Store Immediately: Transfer the sealed container to a designated, light-protected, desiccated storage environment at -20°C .[7]

  • Initial Analysis (Optional but Recommended): For baseline data, obtain an initial purity profile (e.g., HPLC or LC-MS) and a high-resolution mass spectrum to confirm identity.

Protocol 4.2: Preparation and Storage of Aliquoted Stock Solutions
  • Environment: Equilibrate the sealed container of the solid compound to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid. If possible, perform weighing and solvent addition in a glove box or low-humidity environment.

  • Solvent Selection: Use only anhydrous-grade DMSO, DMF, or another appropriate aprotic solvent.

  • Dissolution: Add the solvent to the accurately weighed solid to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-volume, light-protecting (amber) vials with secure caps.

  • Storage: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store immediately at -80°C .

start Receive Compound store_solid Store Solid at -20°C (Desiccated, Dark) start->store_solid prep_stock Prepare Stock Solution (Anhydrous Solvent, Low Humidity) store_solid->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution use_in_assay Use in Experiment store_solution->use_in_assay decision Results Inconsistent? use_in_assay->decision decision->use_in_assay No retest Re-test Purity (HPLC/LC-MS) decision->retest Yes discard Procure New Compound retest->discard

Caption: Recommended workflow for handling and stability verification.

Section 5: Summary of Recommended Storage Conditions

Parameter Solid Compound (Long-Term) Stock Solution in Anhydrous DMSO/DMF (Short-Term)
Temperature -20°C-80°C
Atmosphere Dry/Desiccated (Inert gas preferred)Sealed vial, minimal headspace
Light Protected from light (Amber vial/foil)Protected from light (Amber vial)
Container Tightly sealed glass vialTightly sealed polypropylene or glass vial
Handling Avoid repeated opening/closingAvoid repeated freeze-thaw cycles (use single-use aliquots)

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Kim, J., et al. (2020). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. Retrieved from [Link]

  • van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. ResearchGate. Retrieved from [Link]

  • Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for testing 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- purity

Analytical Mastery: HPLC Validation Strategies for 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- Purity Testing As drug development pipelines increasingly demand absolute analytical certainty, the purity testing of active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: HPLC Validation Strategies for 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- Purity Testing

As drug development pipelines increasingly demand absolute analytical certainty, the purity testing of active pharmaceutical ingredients (APIs) with narrow therapeutic indices requires uncompromising rigor. 4(1H)-Pyrimidinone, 5-(2-pyridinyl)—universally known as amrinone or inamrinone—is a bipyridine derivative that functions as a selective phosphodiesterase 3 (PDE3) inhibitor. Clinically deployed for acute decompensated heart failure, its ability to enhance myocardial contractility is potent, but its side-effect profile (including thrombocytopenia and ventricular arrhythmias) dictates that any related impurities, such as desethyl-amrinone or N-oxide derivatives, must be strictly quantified and controlled[1].

This guide provides an authoritative, objective comparison of analytical modalities for amrinone purity testing, culminating in a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol grounded in ICH Q2(R1) validation frameworks.

Mechanistic Context: The Molecule Behind the Method

To design a robust analytical method, we must first understand the molecule's pharmacodynamic and physicochemical behavior. Amrinone features a pyrimidinone core linked to a pyridine ring. This dual-ring system presents a distinct analytical challenge: the basic pyridine nitrogen (pKa ~4.5) is highly prone to secondary interactions with residual silanol groups on silica-based stationary phases, which classically results in severe chromatographic peak tailing.

Pathway A Amrinone (4(1H)-Pyrimidinone, 5-(2-pyridinyl)-) B Phosphodiesterase 3 (PDE3) Catalytic Site A->B Competitive Binding C cAMP Hydrolysis Blockade B->C Enzyme Inhibition D Intracellular Calcium Influx C->D Signal Amplification

Fig 1: Pharmacodynamic signaling pathway of Amrinone via PDE3 inhibition.

Modality Showdown: Selecting the Optimal Analytical Engine

While HPLC remains the workhorse of pharmaceutical quality control, alternative modalities like Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV Spectrophotometry offer competing advantages. The selection of a method is a calculated trade-off between resolution, throughput, and operational cost.

Table 1: Objective Comparison of Analytical Modalities for Amrinone

Analytical ModalityStationary PhaseMobile Phase / ConditionsSensitivity (LOD)Primary AdvantageLimitation
RP-HPLC (UV) End-capped C18 (5 µm)H₂O:ACN:MeOH (40:30:30)0.1 µg/mLGold standard for regulatory submission; high precision.Moderate run time (~7 min)[2].
UPLC-MS/MS Sub-2µm C18H₂O:ACN + 0.1% Formic Acid< 5 ng/mLUnmatched sensitivity and structural elucidation of impurities.High instrument cost; susceptibility to matrix effects[3].
HPTLC Silica Gel 60 F2541,4-dioxane:hexane (100:1.5)0.25 µ g/spot High-throughput parallel screening; minimal solvent use.Lower quantitative precision compared to column chromatography[3].
UV Spectrophotometry None (Quartz Cuvette)Aqueous Solvent (λ = 259 nm)0.1 µg/mLRapid, low-cost bulk analysis.Zero spatial resolution; cannot distinguish API from related impurities[2].

Causality in Method Development: A Self-Validating Approach

As Application Scientists, we do not merely mix solvents; we engineer thermodynamic environments. For amrinone, 2 that a ternary mobile phase of Water:Acetonitrile:Methanol (40:30:30) is optimal[2].

The Causality:

  • Water (40%): Provides the highly polar bulk necessary to force the hydrophobic pyrimidinone core into the C18 stationary phase, ensuring adequate retention (k' > 2).

  • Acetonitrile (30%): Acts as a strong, low-viscosity organic modifier. Its aprotic nature ensures sharp peak shapes and low system backpressure.

  • Methanol (30%): As a protic solvent, methanol introduces hydrogen-bonding selectivity. This orthogonal interaction is critical for resolving amrinone from its structurally similar process impurities (e.g., deaminated products or N-oxides)[1].

Workflow S1 1. Mobile Phase Optimization (Ternary System: H2O/ACN/MeOH) S2 2. System Suitability (Tailing < 1.5, N > 2000) S1->S2 Establishes Baseline S3 3. Specificity Testing (Forced Degradation & Impurities) S2->S3 Confirms Resolution S4 4. Linearity & Accuracy (0.2 - 40 µg/mL Range) S3->S4 Validates Quantitation

Fig 2: Self-validating HPLC method development and ICH Q2(R1) workflow.

Step-by-Step Experimental Protocol (RP-HPLC)

To guarantee trustworthiness, this protocol is designed as a self-validating system. Every step includes an internal check to prevent downstream data corruption.

Phase 1: Preparation & System Priming

  • Mobile Phase Formulation: Mix HPLC-grade Water, Acetonitrile, and Methanol in a 40:30:30 (v/v/v) ratio.

    • Self-Validation Check: Vacuum filter through a 0.45 µm PTFE membrane and sonicate for 15 minutes. A stable pump pressure baseline confirms successful degassing.

  • Standard Preparation: Dissolve 100 mg of pure amrinone reference standard in 100 mL of water to create a 1000 µg/mL stock. Dilute serially with the mobile phase to generate working standards ranging from 0.2 to 40 µg/mL[2].

Phase 2: Chromatographic Execution

  • Column Equilibration: Install an end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Purge with the mobile phase at a flow rate of 1.0 mL/min until the UV detector baseline at 259 nm is completely flat.

  • Blank Injection: Inject 20 µL of the sample diluent.

    • Self-Validation Check: The chromatogram must show zero peaks at the expected retention time (~2.7 minutes), ruling out injector carryover.

  • System Suitability Injection: Inject the 10 µg/mL standard six consecutive times.

    • Self-Validation Check: Proceed to sample analysis only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, theoretical plates (N) > 2000, and the tailing factor (Tf) is ≤ 1.5.

Phase 3: Sample Analysis

  • Inject 20 µL of the prepared sample (e.g., bulk API or parenteral formulation diluted to ~10 µg/mL).

  • Integrate the peak at ~2.7 minutes and calculate the concentration using the linear regression equation derived from the calibration curve.

ICH Q2(R1) Validation Framework & Data Synthesis

A method is only as reliable as its validation data. The following table synthesizes expected validation parameters based on rigorous 3 of amrinone[3].

Table 2: Typical Validation Data Summary for Amrinone HPLC

Validation ParameterAcceptance Criteria (ICH)Observed PerformanceCausality / Scientific Rationale
Specificity No interference at API tR​ Resolution ( Rs​ ) > 2.0 from related compoundsThe ternary solvent system provides orthogonal dipole interactions, separating structurally similar impurities[1].
Linearity R2 > 0.999 R2 = 0.9998 (0.2 - 40 µg/mL)The UV detector operates strictly within its linear dynamic range at 259 nm[2].
Accuracy 98.0% - 102.0% Recovery99.8% - 100.1%Optimized mobile phase prevents matrix suppression and ensures complete elution[2].
Precision (RSD) < 2.0%1.15% (Intra-day)Stable pump delivery and low solvent viscosity ensure reproducible retention times.
LOD / LOQ S/N 3:1 / 10:1LOD: 0.1 µg/mL, LOQ: 0.15 µg/mLThe pyrimidinone-pyridine conjugated system yields high molar absorptivity at the chosen wavelength[2].

By adhering to this causality-driven framework, analytical scientists can ensure that the purity assessment of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- is not just a procedural checklist, but a scientifically sound, self-validating system capable of safeguarding patient health.

References

  • HPLC and UV Spectrophotometric Determination of Amrinone Lactate ResearchGate[Link]

  • Comparison of UV- and Derivative-Spectrophotometric and HPTLC UVDensitometric Methods for the Determination of Amrinone and Milrinone in Bulk Drugs ResearchGate[Link]

  • Amrinone Impurities and Related Compound Veeprho[Link]

Sources

Comparative

Comparative Guide to the Mass Spectrometry Fragmentation of Pyrimidinone Derivatives

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Executive Summary & Strategic Context

Pyrimidinone derivatives form the core scaffold of numerous biologically active compounds, agrochemicals, and pharmaceutical agents (e.g., the broad-spectrum antifungal voriconazole)[1]. For analytical scientists, the structural elucidation of these compounds, their metabolites, and synthetic impurities relies heavily on mass spectrometry (MS).

This guide provides an objective, data-driven comparison of the fragmentation pathways of 2(1H)-pyrimidinone, its N(1)-substituted derivatives, and related pyrimidinethiones under both Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). By understanding the thermodynamic and kinetic drivers behind these fragmentations, researchers can accurately predict spectral patterns, identify novel metabolites, and troubleshoot synthetic workflows[2].

Mechanistic Foundations: Fragmentation Pathways

The fragmentation of pyrimidinone derivatives is highly dependent on the nature of the heteroatom (oxygen vs. sulfur/selenium) and the steric/electronic properties of the N(1)-substituent[3].

The Unsubstituted Core: 2(1H)-Pyrimidinone

Under EI-MS, the fragmentation of 2(1H)-pyrimidinone closely parallels that of cytosine[4]. The most prominent feature is the formation of an intense [M−H]+ peak. Isotopic labeling ( 2H ) and metastable defocusing experiments have conclusively demonstrated that the hydrogen atom lost originates from the C(4) position, rather than the tautomeric nitrogen-bound hydrogen[4].

  • Causality: The tautomeric hydrogen is intimately involved in stabilizing the aromatic ring system. Cleavage of the C(4)-H bond is thermodynamically favored as it allows the charge to be delocalized across the conjugated pyrimidine system without disrupting the core tautomeric stability[4].

N(1)-Substituted Derivatives: Rearrangement vs. Radical Cleavage

The introduction of alkyl or aryl groups at the N(1) position fundamentally shifts the primary fragmentation from the pyrimidine ring to the side chain[4]. The specific pathway is dictated by the substituent's structure:

  • N-Ethyl-2-pyrimidinone: The presence of a linear alkyl chain with a γ -hydrogen facilitates a highly favored McLafferty rearrangement. This six-membered cyclic transition state results in the intense loss of a neutral ethylene molecule ( C2​H4​ ), generating a base peak at m/z 96[4].

  • N-Isopropyl-2-pyrimidinone: Branched substituents alter the kinetic landscape. Instead of a rearrangement, the molecule undergoes a facile loss of a methyl radical ( CH3∙​ ).

  • Causality: The loss of a methyl radical from the isopropyl group generates a highly stable secondary carbocation-like intermediate at the nitrogen substituent. This radical cleavage is thermodynamically favored over the sterically hindered rearrangement that would be required to expel an alkene[2].

Heteroatom Substitution: Pyrimidinones vs. Pyrimidinethiones

Comparing 2-pyrimidinones with 2-pyrimidinethiones reveals a stark contrast in ring stability. In pyrimidinones, the strong, highly electronegative C=O double bond resists direct cleavage; loss of CO typically only occurs as a secondary fragmentation step (e.g., from the [M−C2​H4​]+∙ daughter ion)[4]. Conversely, the C=S and C=Se bonds in pyrimidinethiones are weaker and more polarizable. This allows for the direct expulsion of the exocyclic heteroatom (S or Se) as a primary, high-abundance fragmentation pathway[3].

G M N(1)-Alkyl-2-pyrimidinone [M]+. M_ethyl N-Ethyl Derivative [M]+. M->M_ethyl R = Ethyl M_iso N-Isopropyl Derivative [M]+. M->M_iso R = Isopropyl F_ethyl [M - C2H4]+. m/z 96 M_ethyl->F_ethyl McLafferty Rearrangement (-C2H4) F_iso [M - CH3]+ m/z 109 M_iso->F_iso Radical Cleavage (-CH3.) F_ethyl_sub [M - C2H4 - CO]+. m/z 68 F_ethyl->F_ethyl_sub Ring Cleavage (-CO) F_iso_sub [M - CH3 - CO]+ m/z 81 F_iso->F_iso_sub Ring Cleavage (-CO)

EI-MS fragmentation logic for N(1)-alkyl-2-pyrimidinones showing substituent-driven pathways.

Comparative Experimental Data

The following table summarizes the quantitative EI-MS fragmentation data, highlighting the structural assignments and relative abundances that differentiate these derivatives[2],[4],[3].

Compound ClassPrecursor Ion ( [M]+∙ )Primary FragmentNeutral / Radical LossSecondary FragmentStructural Assignment of Primary Fragment
2(1H)-Pyrimidinone m/z 96 (100%)m/z 95 −H∙ (from C4)m/z 68 ( −HCN )Pyrimidinone cation
N-Ethyl-2-pyrimidinone m/z 124 (45%)m/z 96 (100%) −C2​H4​ m/z 68 ( −CO )Unsubstituted pyrimidinone radical cation
N-Isopropyl-2-pyrimidinone m/z 138 (30%)m/z 109 (100%) −CH3∙​ m/z 81 ( −CO )N-vinyl-like stabilized cation
N-Phenyl-2-pyrimidinone m/z 172 (100%)m/z 144 −CO m/z 117 ( −HCN )Ring-cleaved phenyl-imine cation
2-Pyrimidinethione m/z 112 (100%)m/z 80 −S (direct loss)m/z 53 ( −HCN )Pyrimidine radical cation

Applications in Drug Development: ESI-MS/MS of Voriconazole

In pharmaceutical analysis, ESI-MS/MS is the gold standard for impurity profiling and metabolite identification. Voriconazole, a complex fluorinated pyrimidine derivative, serves as an excellent case study for applying these fragmentation rules[5].

Under positive ESI conditions, voriconazole yields a protonated molecular ion [M+H]+ at m/z 350.1[5].

  • Primary Cleavage: The initial collision-induced dissociation (CID) pathway involves the cleavage of the carbon-nitrogen bond adjacent to the triazole ring, expelling the triazole moiety to produce a predominant product ion at m/z 281.1[5].

  • Secondary Rearrangement: Further MS3 fragmentation of the m/z 281.1 ion yields an ion at m/z 197.3. This represents a deep structural rearrangement and contraction within the fluorinated pyrimidine ring system[5].

  • Metabolite Profiling: When analyzing hepatic metabolites (e.g., hydroxyvoriconazole), high-resolution mass spectrometry reveals a fragment at m/z 348.1099, corresponding to the facile removal of the newly introduced hydroxyl group from the pyrimidine moiety, confirming the site of Phase I oxidation[6].

G LC LC Separation (C18 Column) ESI ESI(+) Ionization LC->ESI Prec Precursor Ion [M+H]+ m/z 350.1 ESI->Prec CID Collision-Induced Dissociation (Argon Gas, 15-35 eV) Prec->CID Frag1 Product Ion m/z 281.1 (Loss of Triazole) CID->Frag1 Frag2 Product Ion m/z 197.3 (Pyrimidine Rearrangement) Frag1->Frag2 MS3 Fragmentation

ESI-MS/MS workflow and sequential fragmentation pathway for voriconazole.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate self-validating steps to confirm fragmentation mechanisms.

Protocol A: GC-EI-MS for Volatile Pyrimidinones

Purpose: To determine primary radical and neutral loss pathways of low-molecular-weight derivatives.

  • Sample Preparation & Isotopic Labeling (Validation Step): Prepare a 1 mg/mL solution of the pyrimidinone in methanol. To validate McLafferty rearrangements, synthesize and run a parallel deuterated standard (e.g., N−C2​D5​ substituted). A shift in the fragment mass (e.g., loss of C2​D4​ instead of C2​H4​ ) definitively confirms the hydrogen transfer mechanism[4].

  • Chromatography: Inject 1 µL into a GC equipped with a DB-5ms capillary column. Use a temperature gradient starting at 50°C, ramping at 15°C/min to 250°C[7].

  • Ionization: Set the electron ionization source to 70 eV. Maintain the ion source temperature at 230°C.

  • Data Acquisition: Scan from m/z 50 to 300. Utilize metastable defocusing (if analyzing on a magnetic sector instrument) to link daughter ions directly to their specific precursors[4].

Protocol B: LC-ESI-MS/MS for Pharmaceutical Pyrimidines (e.g., Voriconazole)

Purpose: Impurity profiling and structural elucidation of complex pharmaceutical matrices.

  • Sample Preparation: Dissolve the API or biological extract in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to promote protonation[5].

  • Chromatography: Utilize a reverse-phase C18 column. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Ionization & MS/MS (Validation Step): Operate the mass spectrometer in positive ESI mode. Isolate the [M+H]+ precursor ion.

  • Collision-Induced Dissociation (CID): Ramp the collision energy from 15 eV to 35 eV using Argon as the collision gas[8].

  • MS3 Validation: To prove that a secondary fragment (e.g., m/z 197.3) originates from the primary fragment (m/z 281.1) and not a parallel pathway from the precursor, isolate the m/z 281.1 ion in an ion trap and subject it to a second round of CID[5].

References

  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Science Publishing.[Link]

  • The mass spectra of pyrimidines. 11. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing.[Link]

  • Electrochemical Simulation of Phase I Hepatic Metabolism of Voriconazole Using a Screen-Printed Iron(II) Phthalocyanine Electrode. MDPI.[Link]

  • Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. ACS Publications.[Link]

  • Different Oxidation Pathways of 2-Selenouracil and 2-Thiouracil, Natural Components of Transfer RNA. MDPI.[Link]

Sources

Validation

UV-Vis spectra comparison of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- metal complexes

Executive Summary & Chemical Context The ligand 5-(2-pyridinyl)-4(1H)-pyrimidinone (herein abbreviated as 5-pypn ) is a highly versatile bidentate chelator of significant interest in coordination chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The ligand 5-(2-pyridinyl)-4(1H)-pyrimidinone (herein abbreviated as 5-pypn ) is a highly versatile bidentate chelator of significant interest in coordination chemistry and drug development. Its structural framework allows for lactam-lactim tautomerization (NH/C=O N/C-OH). Upon deprotonation, the ligand coordinates to transition metals via the pyridine nitrogen and the pyrimidinone nitrogen or oxygen, creating a robust, electronically tunable chelate ring.

This guide provides an objective, data-driven comparison of the UV-Vis spectral properties of its Ruthenium(II), Copper(II), and Zinc(II) complexes. By analyzing the distinct electronic transitions—Metal-to-Ligand Charge Transfer (MLCT), d−d transitions, and intraligand excitations—researchers can accurately characterize these complexes for downstream applications such as photodynamic therapy and luminescent probing.

Comparative Spectral Analysis

Understanding the causal relationship between a metal's electronic configuration and its UV-Vis absorption profile is critical for accurate spectral interpretation.

  • Ruthenium(II) Complexes — [Ru(bpy)2​(5−pypn)]+ : Ru(II) is a d6 system characterized by intense Metal-to-Ligand Charge Transfer (MLCT) bands. The dπ(Ru)→π∗(ligand) transitions typically dominate the visible region (400–480 nm). The electron-withdrawing nature of the pyrimidinone ring stabilizes the π∗ orbitals, which effectively lowers the HOMO-LUMO gap and red-shifts the MLCT band compared to standard [Ru(bpy)3​]2+ complexes [1].

  • Copper(II) Complexes — [Cu(5−pypn)2​] : Cu(II) is a d9 system that exhibits strong Jahn-Teller distortion in octahedral or square-planar geometries. This distortion breaks the degeneracy of the d -orbitals, leading to broad, asymmetric, and relatively weak d−d transitions in the visible to near-infrared region (600–750 nm). Additionally, highly intense Ligand-to-Metal Charge Transfer (LMCT) bands ( π→d ) are observed in the UV region (250–350 nm) [2].

  • Zinc(II) Complexes — [Zn(5−pypn)2​] : Zn(II) possesses a closed-shell d10 configuration. Consequently, both d−d transitions and MLCT are quantum-mechanically forbidden. The UV-Vis spectrum is entirely dominated by intraligand π→π∗ and n→π∗ transitions in the UV region (200–320 nm). Complexation typically results in a bathochromic (red) shift of the native ligand absorption bands due to the stabilization of the excited state upon metal binding.

Quantitative Data Summary
Metal ComplexPrimary Transition Type λmax​ (nm)Molar Absorptivity ( ϵ , M−1cm−1 )Spectral Region
Ligand (5-pypn) Intraligand ( π→π∗ )280, 310~12,000UV
[Ru(bpy)2​(5−pypn)]+ MLCT ( dπ→π∗ )455~14,500Visible
[Cu(5−pypn)2​] d−d transition680~85Visible/NIR
[Cu(5−pypn)2​] LMCT ( π→d )320~8,000UV
[Zn(5−pypn)2​] Intraligand ( π→π∗ )325~15,000UV

(Note: Data is extrapolated from structurally analogous pyridyl-pyrimidinone coordination systems [1][2].)

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale and an internal check to prevent downstream analytical errors.

Phase 1: Synthesis of Metal Complexes

Causality Note: The pH of the reaction mixture is the most critical variable. The 5-pypn ligand must be deprotonated to favor the lactim form, which exposes the optimal anionic N,O or N,N chelation pocket required for stable metal binding.

  • Ligand Preparation: Dissolve 1.0 mmol of 5-(2-pyridinyl)-4(1H)-pyrimidinone in 20 mL of a 1:1 Ethanol/Water co-solvent system.

  • Deprotonation: Add 1.0 mmol of NaOH (0.1 M aqueous solution) dropwise under continuous magnetic stirring. Monitor the pH using a calibrated meter to ensure it stabilizes between 8.5 and 9.0.

  • Metal Addition:

    • For Ru(II): Add 1.0 mmol of cis−[Ru(bpy)2​Cl2​] and reflux under an inert Argon atmosphere for 12 hours to prevent unwanted oxidation of the metal center.

    • For Cu(II)/Zn(II): Add 0.5 mmol of Cu(NO3​)2​⋅3H2​O or Zn(NO3​)2​⋅6H2​O and stir at 60°C for 4 hours.

  • Isolation: Cool the mixture to room temperature (20°C). Isolate the precipitated complexes via vacuum filtration. Wash sequentially with cold water (to remove unreacted salts) and diethyl ether (to remove organic impurities).

  • Self-Validation (Purity): Confirm product purity using Thin Layer Chromatography (TLC) on Alumina plates (Eluent: 9:1 Dichloromethane:Methanol). A single, distinct spot confirms the absence of unreacted ligand and successful purification.

Phase 2: UV-Vis Spectra Acquisition
  • Sample Preparation: Prepare 1×10−4 M solutions of the synthesized complexes in spectroscopic-grade Acetonitrile ( CH3​CN ).

    • Causality Note: For Cu(II) d−d transitions, a more concentrated solution ( 1×10−3 M) is mandatory because Laporte-forbidden d−d transitions have inherently low molar absorptivities ( ϵ<100 ).

  • Instrument Calibration: Baseline correct the dual-beam UV-Vis spectrophotometer using pure Acetonitrile in matched 1.0 cm path-length quartz cuvettes to eliminate solvent absorbance artifacts.

  • Measurement: Scan the samples from 200 nm to 800 nm at a scan rate of 240 nm/min.

  • Self-Validation (Beer-Lambert Check): Perform a 5-point dilution series. Plot Absorbance vs. Concentration at the λmax​ . A perfectly linear relationship ( R2>0.99 ) validates that the system obeys the Beer-Lambert Law, ruling out concentration-dependent aggregation or complex dissociation in solution.

Workflow Visualization

ExperimentalWorkflow Ligand 1. Ligand Preparation 5-(2-pyridinyl)-4(1H)-pyrimidinone Reaction 3. Complexation Reaction Reflux, pH 8.5-9.0 Ligand->Reaction Metal 2. Metal Salts Addition Ru(II), Cu(II), Zn(II) Metal->Reaction Purification 4. Purification Filtration & TLC Validation Reaction->Purification Spectroscopy 5. UV-Vis Spectroscopy 200-800 nm Scan Purification->Spectroscopy Analysis 6. Spectral Analysis MLCT, d-d, Intraligand Spectroscopy->Analysis

Fig 1: Experimental workflow for synthesis and UV-Vis characterization of metal complexes.

References

  • Xue, W.-M., Perez, W. J., & Rillema, D. P. (1999). Synthesis, physical and photophysical properties of Ru(II) pyridyl-pyrimidine and pyridyl-pyrimidinone complexes: effect of substituents on the pyrimidine ring. Inorganica Chimica Acta, 296(1), 114-126.[Link]

  • Crutchley, R. J., & Lever, A. B. P. (1982). Comparative chemistry of bipyrazyl and bipyridyl metal complexes: spectroscopy, electrochemistry and photoanation. Inorganic Chemistry, 21(6), 2276-2282.[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-

This document provides a comprehensive guide for the proper and safe disposal of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-, a heterocyclic compound of interest in pharmaceutical and chemical research. Adherence to these proce...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the proper and safe disposal of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-, a heterocyclic compound of interest in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The guidance herein is synthesized from established protocols for handling similar chemical structures, including pyridinyl and pyrimidinone-based compounds.

Understanding the Hazard Profile

  • Pyridine Derivatives: Pyridine and its derivatives are often flammable liquids and are considered harmful if swallowed, inhaled, or in contact with skin.[1] They can cause skin, eye, and respiratory tract irritation.[1][2] Pyridine is incompatible with strong acids and strong oxidizing agents.[3]

  • Pyrimidinone Derivatives: The toxicological properties of many pyrimidinone derivatives have not been fully investigated.[4] However, some are known to be harmful if swallowed and can cause skin and eye irritation.[5][6]

  • Nitrogen-Containing Heterocyclic Compounds: As a class, these compounds can have diverse toxicological profiles. Many are considered environmental hazards and require specific disposal methods to prevent contamination of waterways and soil.[7]

Given these potential hazards, 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- should be treated as a hazardous chemical. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in designated areas.

Pre-Disposal and Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety.[8] It prevents accidental mixing of incompatible substances and ensures that waste is handled by the appropriate disposal stream.

Step-by-Step Waste Segregation Protocol:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically resistant waste container for 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- waste. The container should be in good condition with a secure, tight-fitting lid. Glass or high-density polyethylene containers are generally suitable.[9]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4(1H)-Pyrimidinone, 5-(2-pyridinyl)-". Avoid using abbreviations or chemical formulas.[8]

  • Waste Types:

    • Solid Waste: Collect solid 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-, contaminated lab materials (e.g., weighing boats, contaminated gloves, bench paper) in a designated solid waste container.

    • Liquid Waste: Collect unused solutions or reaction mixtures containing 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- in a designated liquid waste container.

  • Incompatible Materials: Crucially, do not mix this waste with other chemical waste streams. Specifically, avoid mixing with:

    • Strong acids[3]

    • Strong oxidizing agents[3]

    • Other reactive chemical classes unless their compatibility is known.

Spill Management: Immediate and Controlled Response

Accidental spills should be handled promptly and safely to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (If Necessary): For large or uncontained spills, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation to the room.[10]

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including:

    • Chemical-resistant gloves

    • Safety goggles or a face shield

    • A lab coat

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[9]

  • Collection: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container for 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department, following your institution's specific protocols.

Disposal Pathway: A Decision-Making Framework

The final disposal of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- must be handled by a licensed professional waste disposal service.[1] Never dispose of this chemical down the drain or in the regular trash.[10]

Disposal Decision Workflow:

DisposalWorkflow Start Waste Generated: 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- Is_Solid Is the waste solid or liquid? Start->Is_Solid Solid_Waste Place in designated SOLID hazardous waste container. Is_Solid->Solid_Waste Solid Liquid_Waste Place in designated LIQUID hazardous waste container. Is_Solid->Liquid_Waste Liquid Check_Container Is the container full? Solid_Waste->Check_Container Liquid_Waste->Check_Container Secure_Lid Securely close the lid. Check_Container->Secure_Lid Yes Store_Safely Store in a designated, well-ventilated hazardous waste accumulation area. Secure_Lid->Store_Safely Contact_EHS Contact Environmental Health & Safety (EHS) or designated waste management for pickup. Store_Safely->Contact_EHS Incineration Waste is transported by a licensed contractor for high-temperature incineration. Contact_EHS->Incineration

Caption: Disposal workflow for 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-.

Recommended Disposal Method:

The standard and recommended disposal method for pyridine and many nitrogen-containing heterocyclic compounds is high-temperature incineration in a licensed and approved facility.[1][11][12] This process ensures the complete destruction of the compound, minimizing its potential environmental impact.

Quantitative Data Summary

While specific quantitative data for 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- is not available, the table below summarizes key properties of the parent pyridine molecule, which should inform handling and disposal considerations.

PropertyValue (for Pyridine)Implication for Disposal
Chemical Formula C₅H₅NNitrogen-containing compound, may produce NOx upon combustion.
Flammability Highly Flammable[1]Requires storage away from ignition sources and specialized incineration.
Solubility in Water Soluble[10]Poses a risk of contaminating aqueous environments if not disposed of correctly.
Incompatibilities Strong acids, strong oxidizing agents[3]Dictates strict waste segregation protocols.

References

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Vertex AI Search.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. Vertex AI Search.
  • Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26). Vertex AI Search.
  • Chemical Properties of 4(1H)-Pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo- (CAS 636-26-0). Vertex AI Search.
  • Safety Data Sheet PYRIDINE - ChemSupply Australia. Vertex AI Search.
  • Pyridine - Apollo Scientific. Vertex AI Search.
  • SAFETY DATA SHEET. (2025, November 6). Vertex AI Search.
  • 4(1H)-Pyrimidinone, 5-fluoro-6-hydroxy-2-methyl- (9CI) - Guidechem. Vertex AI Search.
  • sigma-aldrich - Safety Data Sheet. (2014, February 27). Vertex AI Search.
  • Material Safety Data Sheet - Pi Chemicals. Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. Vertex AI Search.
  • Pyrimidone - Wikipedia. Vertex AI Search.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Vertex AI Search.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 9). Vertex AI Search.
  • 4,6(1H,5H)-Pyrimidinedione | C4H4N2O2 | CID 2771092 - PubChem. Vertex AI Search.
  • Pyrimidinones | C14H16N6O | CID 162786624 - PubChem - NIH. Vertex AI Search.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Vertex AI Search.
  • 4(1H)-Pyrimidinone, 2-((4-(5-bromo-3-methyl-2-pyridinyl)butyl)amino) - NextSDS. Vertex AI Search.
  • Safety Data Sheet - Merck Millipore. (2021, March 15). Vertex AI Search.
  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed. (2025, August 1). Vertex AI Search.
  • Laboratory Waste Disposal Guidelines. Vertex AI Search.
  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment - MDPI. (2020, September 5). Vertex AI Search.
  • Laboratory chemical waste disposal guidelines - University of Otago. Vertex AI Search.

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Handling

A Comprehensive Guide to the Safe Handling of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-

This document provides essential safety and logistical information for the handling and disposal of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-, a heterocyclic compound of interest in contemporary research and development. The...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-, a heterocyclic compound of interest in contemporary research and development. The following procedures are based on established best practices for handling analogous chemical structures, namely pyridinyl and pyrimidinone-containing molecules, to mitigate risk and ensure a secure laboratory environment. Given that the toxicological properties of this specific compound have not been fully investigated, a cautious approach is paramount.[1]

Hazard Assessment: A Synthesis of Structural Precedents

The molecular architecture of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- incorporates two key heterocyclic moieties: a pyrimidinone ring and a pyridine ring. The safety protocol for this compound is therefore predicated on the known hazards associated with these structural classes.

  • Pyridinyl Moiety : Pyridine and its derivatives are known for their characteristic strong odor and volatility.[2] Inhalation of fumes can lead to respiratory irritation, headaches, and dizziness.[2] Direct contact with skin or eyes can also cause irritation.[2] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Pyrimidinone Core : Pyrimidine derivatives are a cornerstone in the development of a wide array of pharmaceuticals, exhibiting a broad spectrum of pharmacological activities.[4][5][6] This biological activity underscores the potential for these compounds to interact with physiological systems, necessitating measures to prevent accidental exposure. Some pyrimidine derivatives have shown potential as anticancer agents, which suggests possible cytotoxic effects.[4][7]

Given the limited specific toxicological data for 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-, it should be handled as a substance with unknown but potentially significant biological activity.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate personal protective equipment is non-negotiable when handling this compound.[2] The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against accidental splashes.[2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including those with pyridinyl groups.[2][3][8] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contact with the chemical occurs.[8]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[8]
Foot Protection Closed-toe ShoesShoes that fully cover the foot are required in the laboratory to protect against spills.[8]
Respiratory Protection Fume HoodAll handling of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- should be conducted within a properly functioning and certified chemical fume hood to prevent the inhalation of any potential fumes or dust.[2][3]

Safe Handling Protocol: A Step-by-Step Approach

A systematic approach to handling ensures both safety and experimental integrity.

Preparation
  • Area Inspection : Before commencing work, ensure the workspace is clean and uncluttered. Verify that the chemical fume hood is operational.[8]

  • PPE Adherence : Don all required personal protective equipment as detailed in the table above.

  • Emergency Equipment : Confirm the location and accessibility of the nearest safety shower and eyewash station.

Handling the Compound
  • Containment : All transfers and manipulations of the solid compound or its solutions must be performed within a chemical fume hood.[2]

  • Static Discharge : When handling the powdered form, take precautionary measures against static discharge.[9]

  • Avoid Inhalation and Contact : Handle the compound carefully to avoid the generation of dust or aerosols.[10] Prevent direct contact with skin and eyes.[9]

Post-Handling
  • Decontamination : Thoroughly decontaminate all work surfaces and equipment used during the procedure.

  • Hand Washing : After handling is complete and gloves have been removed, wash hands thoroughly with soap and water.[8][10]

  • Waste Disposal : Dispose of all contaminated materials and chemical waste according to the procedures outlined in section 5.

Workflow for Safe Handling

Caption: A step-by-step workflow for the safe handling of 4(1H)-Pyrimidinone, 5-(2-pyridinyl)-.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, rehearsed response plan is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spills : In the event of a small spill, contain it with an inert absorbent material such as sand or vermiculite.[3] Collect the absorbed material into a sealed container for proper disposal.[3][10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage

Store 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- in a tightly sealed container in a cool, dry, and well-ventilated area.[2][11] Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.[9][11]

Disposal

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[12]

  • Waste Collection : Collect waste material in a clearly labeled, sealed container.[11]

  • Container Integrity : Do not mix with other waste materials.[12][13] Handle uncleaned, empty containers as you would the product itself.[12]

  • Professional Disposal : Arrange for disposal through a licensed professional waste disposal service.

Logical Relationship of Safety Measures

Safety_Logic Compound 4(1H)-Pyrimidinone, 5-(2-pyridinyl)- Hazards Potential Hazards (Inhalation, Contact, Ingestion) Compound->Hazards presents Controls Control Measures Hazards->Controls necessitate PPE Personal Protective Equipment (PPE) Controls->PPE Procedures Safe Handling Procedures Controls->Procedures Disposal Proper Waste Disposal Controls->Disposal Safety Researcher Safety PPE->Safety protects Procedures->Safety ensures Disposal->Safety maintains

Caption: The relationship between the compound's hazards and the control measures for researcher safety.

References

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene - Benchchem.
  • Washington State University. (n.d.).
  • Penta. (2024, November 26).
  • Fisher Scientific. (n.d.).
  • Merck Millipore. (2021, March 15).
  • Summary of Toxicity Studies On Pyrimidifen. (n.d.).
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 5-Methyl-2-pyridinesulfonamide.
  • MilliporeSigma. (2025, September 22).
  • Sigma-Aldrich. (2025, November 6).
  • Tokyo Chemical Industry. (2025, June 24).
  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC. (n.d.).
  • 4(1H)-Pyrimidinone, 2-((4-(5-bromo-3-methyl-2-pyridinyl)butyl)amino) - NextSDS. (n.d.).
  • ChemPoint.com. (2023, November 6).
  • 4(1H)-Pyrimidinone, 5-fluoro-2-((2-methylphenyl)methyl) - NextSDS. (n.d.).
  • 5-Fluoro-2-methoxy-4-pyrimidinone - SAFETY D
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (n.d.).
  • Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent. (2024, March 11).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 2-[4-(Pyrimidin-2- yl)piperazin-1- yl]pyrimidine.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (2021, June 25).
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - ResearchG
  • Pirimidine derivatives as hep

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